molecular formula C8H5BrN2O B3191881 3-Bromo-1,8-naphthyridin-4-ol CAS No. 58708-43-3

3-Bromo-1,8-naphthyridin-4-ol

Cat. No.: B3191881
CAS No.: 58708-43-3
M. Wt: 225.04 g/mol
InChI Key: XRCADRJXXVIKLG-UHFFFAOYSA-N
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Description

3-Bromo-1,8-naphthyridin-4-ol (CAS 58708-43-3) is a high-purity, research-grade chemical building block based on the privileged 1,8-naphthyridine scaffold . This heterocyclic framework, a bicyclic system containing two nitrogen atoms, is a cornerstone of modern medicinal chemistry and is recognized as an excellent bioisostere for other aromatic systems like quinolines . The strategic placement of a bromine atom at the 3-position and a hydroxyl group at the 4-position provides exceptional synthetic versatility . The bromine atom serves as a versatile handle for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, enabling the introduction of diverse molecular fragments to build complex target molecules . The hydroxyl group can influence the electronic properties of the ring system and offers a site for further functionalization or participation in hydrogen bonding, which is a key interaction in biological systems . This compound is primarily valued as a key synthetic intermediate in the development of novel bioactive molecules. The 1,8-naphthyridine core is found in compounds with a wide range of documented biological activities, including antimicrobial, antitumor, and antiviral effects . It is also used in materials science, for instance in the development of organic light-emitting diodes (OLEDs) . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses in humans or animals. Please refer to the Safety Datasheet (SDS) for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-1H-1,8-naphthyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-6-4-11-8-5(7(6)12)2-1-3-10-8/h1-4H,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCADRJXXVIKLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=C(C2=O)Br)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Emergence of 3-Bromo-1,8-naphthyridin-4-ol: A Versatile Scaffold for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Medicinal Chemistry

Abstract

The 1,8-naphthyridine core is a quintessential privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a remarkable breadth of biological activities.[1][2] This guide delves into the specific potential of a key derivative, 3-Bromo-1,8-naphthyridin-4-ol. While direct biological data on this compound is nascent, its strategic design, featuring a reactive bromine handle at the C-3 position, positions it as an exceptionally valuable starting material for the synthesis of diverse compound libraries. We will explore its plausible synthesis, the extensive pharmacological landscape of its parent scaffold, and its profound potential in developing targeted therapies for oncology, infectious diseases, and inflammatory conditions. This whitepaper provides the foundational knowledge, experimental protocols, and strategic insights necessary for researchers and drug development professionals to leverage this promising chemical entity.

The 1,8-Naphthyridin-4-one Core: A Foundation of Therapeutic Diversity

The 1,8-naphthyridine framework, a bicyclic heteroaromatic system containing two nitrogen atoms, has garnered significant attention from researchers due to the wide range of biological properties its derivatives exhibit.[1][2] This scaffold is a cornerstone in therapeutic and medicinal research, with compounds demonstrating potent antimicrobial, antiviral, anticancer, and anti-inflammatory activities.[1][2][3][4][5] Derivatives have also shown promise in treating neurological disorders, including Alzheimer's disease.[1][2]

The versatility of the 1,8-naphthyridine ring system allows for functionalization at multiple positions, enabling fine-tuning of its pharmacological profile. Modifications at the N-1, C-3, C-5, C-6, and C-7 positions have led to the discovery of compounds with highly specific activities, from kinase inhibition to cannabinoid receptor modulation.[6][7][8][9] This inherent "tunability" is the primary reason for its status as a privileged structure in drug discovery.

Synthesis and Chemical Utility of 3-Bromo-1,8-naphthyridin-4-ol

The strategic introduction of a bromine atom at the C-3 position of the 1,8-naphthyridin-4-ol core is a critical design choice. Bromine serves as a versatile synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This opens the door to rapid diversification of the scaffold, allowing for systematic exploration of the chemical space around the core to establish robust Structure-Activity Relationships (SAR).[10]

Proposed Synthetic Pathway

While a specific documented synthesis for 3-Bromo-1,8-naphthyridin-4-ol is not prevalent in the literature, a plausible and efficient route can be designed based on established methodologies for constructing the 1,8-naphthyridone core, such as the Friedländer annulation, followed by selective bromination.[11]

A proposed workflow is as follows:

  • Step 1: Friedländer Annulation. The reaction of 2-aminonicotinaldehyde with ethyl acetoacetate under basic or acidic conditions yields the 1,8-naphthyridin-4-ol core. This condensation reaction is a classic and reliable method for constructing quinoline and naphthyridine systems.

  • Step 2: Selective Bromination. The resulting 1,8-naphthyridin-4-ol is then subjected to electrophilic bromination. A mild brominating agent, such as N-Bromosuccinimide (NBS) in a suitable solvent like DMF or acetic acid, is chosen to selectively install the bromine atom at the electron-rich C-3 position. The tautomeric equilibrium favoring the 4-hydroxy form activates the C-3 position for electrophilic attack.

G cluster_synthesis Synthetic Workflow for 3-Bromo-1,8-naphthyridin-4-ol SM1 2-Aminonicotinaldehyde RE1 Base or Acid Catalyst (e.g., Piperidine) SM1->RE1 SM2 Ethyl Acetoacetate SM2->RE1 INT1 1,8-Naphthyridin-4-ol Core RE2 N-Bromosuccinimide (NBS) Solvent (e.g., DMF) INT1->RE2 RE1->INT1 Friedländer Annulation PROD 3-Bromo-1,8-naphthyridin-4-ol RE2->PROD Electrophilic Bromination

Caption: Proposed synthetic workflow for 3-Bromo-1,8-naphthyridin-4-ol.

Therapeutic Potential Across Multiple Disease Areas

The true value of 3-Bromo-1,8-naphthyridin-4-ol lies in its potential as a foundational building block for potent and selective therapeutic agents.

Oncology

The 1,8-naphthyridine scaffold is a well-established pharmacophore in oncology, with derivatives targeting several critical cancer pathways.[3][9]

  • Kinase Inhibition: Many cancers are driven by aberrant kinase activity. Derivatives of the 1,8-naphthyridine core have been shown to inhibit various protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Casein Kinase 2 (CK2).[2][9][12] The C3-bromo position of our lead compound is an ideal attachment point for moieties designed to interact with the ATP-binding pocket of kinases, potentially leading to highly potent and selective inhibitors.[13][14] For example, the discovery of CX-4945, a benzo[c][1][15]naphthyridine derivative, as the first clinical-stage CK2 inhibitor, underscores the potential of this broad class of compounds.[12]

  • Topoisomerase Inhibition: The foundational antibacterial activity of nalidixic acid, a 1,8-naphthyridine derivative, stems from its inhibition of DNA gyrase (a type II topoisomerase).[15] This mechanism is shared by many anticancer drugs. Vosaroxin, another 1,8-naphthyridine derivative, is a topoisomerase II inhibitor that induces apoptosis in cancer cells, demonstrating the scaffold's potential in developing novel DNA-damaging agents.[16]

G cluster_pathway Potential Kinase Inhibition Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Response Cell Proliferation, Survival TF->Response Inhibitor 3-Aryl-1,8-naphthyridin-4-ol Derivative Inhibitor->Receptor Inhibition

Caption: Simplified RTK signaling pathway targeted by naphthyridine derivatives.

Infectious Diseases

The historical success of nalidixic acid and fluoroquinolones has cemented the 1,8-naphthyridine core as a powerful antibacterial scaffold.[2]

  • Antibacterial Activity: These agents primarily act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, leading to bacterial cell death.[15] Furthermore, some 1,8-naphthyridine derivatives have been shown to potentiate the effects of existing antibiotics like fluoroquinolones, suggesting a role in combating multi-drug resistant strains.[15]

  • Anti-mycobacterial Activity: Tuberculosis remains a global health crisis. Recent studies have shown that 1,8-naphthyridine-3-carbonitrile analogues exhibit significant activity against Mycobacterium tuberculosis, with some compounds demonstrating minimum inhibitory concentrations (MIC) as low as 6.25 μg/mL.[17][18] The presumed mechanism involves the inhibition of InhA, an enoyl-ACP reductase crucial for mycolic acid biosynthesis.[17]

Inflammatory and Neurological Disorders

Emerging research has expanded the scope of 1,8-naphthyridines into new therapeutic areas.

  • Cannabinoid Receptor Modulation: The cannabinoid receptors CB1 and CB2 are key targets for treating pain, inflammation, and various neurological conditions. A series of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives have been synthesized and found to be potent and selective ligands for the CB2 receptor, with some compounds exhibiting Ki values in the low nanomolar range.[6][7] This highlights the potential to develop non-psychoactive immunomodulatory agents from the 1,8-naphthyridine scaffold.

  • Anti-inflammatory Activity: Several 1,8-naphthyridine derivatives have demonstrated anti-inflammatory properties, suggested by their ability to downregulate pro-inflammatory cytokines.[4][5][19] This activity, combined with potential myeloprotective effects, makes them interesting candidates for treating chronic inflammatory diseases.[5]

Quantitative Data on 1,8-Naphthyridine Derivatives

To illustrate the therapeutic relevance and potency of the core scaffold, the following table summarizes the biological activity of representative 1,8-naphthyridine derivatives from the literature.

Compound ClassTarget/AssayActivity MetricValue RangeReference(s)
1,8-Naphthyridin-4(1H)-on-3-carboxamidesCannabinoid Receptor 2 (CB2)Ki5.5 - 44 nM[6]
1,8-Naphthyridine-C-3'-heteroaryl derivative (29)Cytotoxicity (PA-1 Cancer Cells)IC500.41 µM[4][19]
Halogenated 1,8-naphthyridine-3-carboxamide (47)Cytotoxicity (MIAPaCa Cancer Cells)IC500.41 µM[4][19]
1,8-Naphthyridine-3-carboxamide (12)Cytotoxicity (HBL-100 Breast Cancer)IC501.37 µM[5][8]
1,8-Naphthyridine-3-carbonitrile (ANA-12)M. tuberculosis H37RvMIC6.25 µg/mL[18]

Experimental Protocols for Scaffold Evaluation

To validate the therapeutic potential of novel derivatives synthesized from 3-Bromo-1,8-naphthyridin-4-ol, a cascade of robust in vitro assays is essential.

Protocol: In Vitro Kinase Inhibition Assay (Generic)

This protocol describes a common method to assess the inhibitory potential of a test compound against a specific protein kinase.

Objective: To determine the IC50 value of a novel 1,8-naphthyridine derivative against a target kinase (e.g., EGFR, CK2).

Materials:

  • Recombinant human kinase

  • Specific peptide substrate for the kinase

  • ATP (Adenosine Triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM. Further dilute in kinase assay buffer to achieve the final desired concentrations (e.g., 100 µM to 1 nM).

  • Reaction Setup: To each well of a 384-well plate, add:

    • 2.5 µL of test compound dilution (or DMSO for control).

    • 5.0 µL of a solution containing the kinase and its specific peptide substrate in assay buffer.

  • Initiation: Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.

  • Start Reaction: Add 2.5 µL of ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for 1 hour. The incubation time may need optimization depending on the kinase activity.

  • Detection: Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) by following the manufacturer's instructions for the ADP-Glo™ kit. This typically involves:

    • Adding 5 µL of ADP-Glo™ Reagent to deplete unused ATP. Incubate for 40 minutes.

    • Adding 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Normalize the data using the high (DMSO only) and low (no enzyme) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Drug Discovery Workflow

The evaluation of derivatives synthesized from 3-Bromo-1,8-naphthyridin-4-ol should follow a logical, multi-stage screening cascade to identify promising lead candidates efficiently.

G cluster_workflow Screening Cascade for Novel Naphthyridine Derivatives A Synthesis of C3-Substituted Library from 3-Bromo-1,8-naphthyridin-4-ol B Primary Screening: High-Throughput Assay (e.g., Kinase Panel or Antiproliferative Screen) A->B Compound Library C Hit Confirmation & Dose-Response Analysis (IC50 Determination) B->C Initial Hits D Secondary Assays: Orthogonal & Cellular Assays (e.g., Western Blot for Target Phosphorylation) C->D Confirmed Hits E Lead Optimization: SAR Studies, ADME/Tox Profiling D->E Validated Leads F In Vivo Efficacy Studies E->F Optimized Candidate

Caption: A typical workflow for the discovery and development of new drugs.

Future Directions and Conclusion

3-Bromo-1,8-naphthyridin-4-ol stands as a molecule of significant strategic importance in modern medicinal chemistry. Its true potential is not as an end-product therapeutic, but as a pivotal intermediate for the generation of vast and diverse chemical libraries. The presence of the C3-bromo group provides an unparalleled opportunity for chemists to perform extensive SAR studies, targeting a multitude of biological pathways.

Future research should focus on:

  • Library Synthesis: Employing a range of cross-coupling reactions to synthesize libraries of C3-aryl, C3-alkynyl, and C3-amino substituted 1,8-naphthyridin-4-ols.

  • Broad Biological Screening: Testing these libraries against diverse target panels, including kinases, microbial strains, and specific G-protein coupled receptors like CB2.

  • Computational Modeling: Using the initial screening data to build predictive computational models that can guide the synthesis of subsequent, more refined generations of compounds.

References

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The 1,8-Naphthyridine Pharmacophore: From Synthetic Evolution to Multi-Target Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,8-naphthyridine scaffold represents a "privileged structure" in modern medicinal chemistry, distinguished by its ability to interact with diverse biological targets ranging from bacterial DNA gyrase to human receptor tyrosine kinases (RTKs).[1][2][3] While historically anchored by the antibacterial agent nalidixic acid, recent advancements have repositioned this diazanaphthalene framework as a potent scaffold for anticancer, antiviral, and neuroprotective therapeutics.[4]

This technical guide dissects the 1,8-naphthyridine moiety, offering researchers a detailed roadmap of its synthetic accessibility via green chemistry protocols, its structure-activity relationships (SAR), and its mechanistic versatility.

Part 1: Chemical Architecture & Synthetic Protocols

The 1,8-naphthyridine core consists of a fused bicyclic system containing two nitrogen atoms at positions 1 and 8. Its planarity allows for effective DNA intercalation, while the nitrogen lone pairs facilitate hydrogen bonding and metal chelation—critical features for enzyme inhibition.

The Friedländer Condensation: A Green Chemistry Approach

Classically, 1,8-naphthyridines are synthesized via the Friedländer condensation.[3][5][6] However, traditional methods often require harsh conditions (high heat, strong acids/bases). Modern protocols prioritize "on-water" and solvent-free techniques to enhance yield and purity.

Protocol: Choline Hydroxide (ChOH) Catalyzed Synthesis in Water

This protocol utilizes ChOH as a biodegradable, bifunctional ionic liquid catalyst, promoting the reaction through hydrogen bond activation.[6][7]

Reagents:

  • 2-Aminonicotinaldehyde (1.0 equiv)[2]

  • Active methylene compound (e.g., acetone, acetophenone) (1.0 equiv)

  • Choline Hydroxide (ChOH) (1 mol%)[2][3]

  • Solvent: Deionized Water[2]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, suspend 2-aminonicotinaldehyde (e.g., 10 mmol) in deionized water (10 mL).

  • Activation: Add the active methylene compound (10 mmol) followed immediately by ChOH (1 mol%).

  • Reaction: Stir the mixture at 50°C. The reaction typically proceeds via an aldol-type condensation followed by cyclodehydration.

    • Checkpoint: Monitor progress via TLC (Ethyl acetate:Hexane 3:7). Completion is usually observed within 2–6 hours.

  • Work-up: Upon completion, cool the mixture to room temperature. The product often precipitates out.

    • Solid products: Filter and wash with cold water.

    • Oily products: Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Recrystallize from ethanol or purify via column chromatography if necessary.

Yield Expectation: 85–95% depending on the methylene substrate.

Visualization: Synthetic Workflow

The following diagram illustrates the logic flow of the Friedländer synthesis and alternative routes.

SyntheticPathway Start 2-Aminonicotinaldehyde Intermediate Aldol Intermediate (Transient) Start->Intermediate Condensation Reagent Active Methylene (Ketone/Aldehyde) Reagent->Intermediate Cyclization Cyclodehydration (- H₂O) Intermediate->Cyclization Ring Closure Product 1,8-Naphthyridine Derivative Cyclization->Product Cat1 Method A: ChOH / Water (Green, 50°C) Cat1->Intermediate Promotes Cat2 Method B: CeCl₃·7H₂O (Solvent-free Grinding) Cat2->Intermediate Promotes

Caption: Comparative synthetic pathways for 1,8-naphthyridines highlighting green catalytic cycles.

Part 2: Pharmacological Frontiers & SAR

Antibacterial Activity: The Next Generation

While nalidixic acid is the prototype, resistance has necessitated the development of derivatives that do not just inhibit DNA gyrase but also act as "resistance breakers."

  • Mechanism: Dual targeting of DNA gyrase (subunit A) and Topoisomerase IV (ParC).

  • Synergism: Recent studies indicate that C7-substituted 1,8-naphthyridines can potentiate the activity of fluoroquinolones against multi-drug resistant (MDR) E. coli and P. aeruginosa, likely by disrupting efflux pump dynamics or enhancing membrane permeability.

Anticancer Activity: Dual Inhibition

The planar nature of the scaffold makes it an ideal DNA intercalator. However, modern derivatives are designed to target specific enzymes involved in proliferation.

  • Topoisomerase II Inhibition: Prevents the religation of DNA strands during replication, triggering apoptosis.

  • Kinase Inhibition: Derivatives bearing N-phenyl conjugates have shown high affinity for EGFR and c-Met kinases, blocking downstream signaling pathways (MAPK/ERK).

Structure-Activity Relationship (SAR) Analysis[8]
PositionModificationBiological Impact
N1 Alkyl/Aryl substitutionCritical for Potency: Ethyl (nalidixic acid) is standard. Bulky aryl groups (e.g., fluorophenyl) enhance anticancer selectivity and lipophilicity.
C3 Carboxylic acid (-COOH)Essential for Antibacterial: Required for binding to DNA gyrase via Mg²⁺ chelation. Replacing with ester/amide shifts activity toward antitumor/CNS targets.
C4 Carbonyl (=O)Pharmacophore Anchor: Essential for hydrogen bonding with the target enzyme pocket.
C7 Heterocyclic aminesSpectrum Broadener: Introduction of piperazine, pyrrolidine, or morpholine rings significantly increases Gram-negative coverage and improves pharmacokinetic solubility.
Visualization: Mechanism of Action (Anticancer)[8]

MOA Drug 1,8-Naphthyridine Derivative Target1 DNA Topoisomerase II (Nucleus) Drug->Target1 Intercalation Target2 EGFR Kinase Domain (Cell Membrane) Drug->Target2 ATP Competition Event1 Stabilization of Cleavable Complex Target1->Event1 Event2 Inhibition of Phosphorylation Target2->Event2 Outcome1 DNA Double-Strand Breaks Event1->Outcome1 Outcome2 Blockade of RAS/RAF Pathway Event2->Outcome2 Death Apoptosis / Cell Death Outcome1->Death Outcome2->Death

Caption: Dual mechanism of action for anticancer 1,8-naphthyridines targeting DNA replication and signaling.

Part 3: Quantitative Data Summary

The following table summarizes the efficiency of different catalytic systems for the synthesis of 2-methyl-1,8-naphthyridine (a standard precursor), demonstrating the superiority of the ChOH/Water system.

CatalystSolventConditionsYield (%)Reaction TimeNotes
Choline Hydroxide Water50°C92% 6 hGreen, reusable catalyst [2]
CeCl₃·7H₂ONoneGrinding (RT)88%10 minSolvent-free, rapid [5]
Sulfamic AcidMethanolReflux82%4 hRequires organic solvent
Glacial Acetic AcidEthanolReflux65%12 hClassical method, lower yield

References

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. National Institutes of Health (PubMed). Available at: [Link]

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. Available at: [Link]

  • Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity.[8][9] Available at: [Link]

  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules (MDPI). Available at: [Link][4]

  • CeCl3.7H2O Catalyzed Friedlander Synthesis of 1,8-Naphthyridines Under Solvent-Free Grinding Conditions. Journal of Chemical Sciences. Available at: [Link]

Sources

Strategic Utilization of 3-Bromo-1,8-naphthyridin-4-ol in Heterocyclic Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Senior Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The "Privileged" Pivot Point

In the landscape of heterocyclic drug discovery, the 1,8-naphthyridine scaffold stands as a bioisostere of the quinoline nucleus, offering distinct electronic properties and hydrogen-bonding capabilities that modulate potency and pharmacokinetic profiles. Within this class, 3-bromo-1,8-naphthyridin-4-ol (and its tautomer, 3-bromo-1,8-naphthyridin-4(1H)-one) acts as a critical divergence point—a "molecular hub" that enables the rapid generation of diverse chemical libraries.

This guide details the technical utility of this intermediate, focusing on its orthogonal reactivity: the electrophilic susceptibility of the C3-bromide for cross-coupling and the nucleophilic displaceability of the C4-hydroxyl (via activation) for heteroatom introduction. By mastering this scaffold, researchers can access broad chemical space relevant to oncology, antimicrobial resistance, and neuropharmacology.

Structural & Electronic Properties

Tautomerism and Reactivity

The molecule exists in a tautomeric equilibrium between the 4-hydroxy (enol) and 4-oxo (keto) forms. In solution, particularly in polar solvents like DMSO or water, the 4-oxo tautomer (1H-pyridin-4-one character) predominates. This structural duality is vital for synthetic planning:

  • N1-H Acidity: The N1 proton is acidic (pKa ~11), allowing for facile N-alkylation or N-arylation to tune lipophilicity.

  • C3-Br Stability: The bromine atom at C3 is electronically deactivated by the adjacent carbonyl/hydroxyl group but remains highly reactive toward Palladium(0) oxidative addition, making it an ideal handle for Suzuki-Miyaura or Sonogashira couplings.

  • C4-OH Activation: The hydroxyl group can be converted to a chloride (using POCl₃) or sulfonate, activating the C4 position for S_NAr reactions.

Electronic Map

The 1,8-naphthyridine ring contains two nitrogen atoms. N8 (pyridine-like) acts as a hydrogen bond acceptor, while N1 (when unsubstituted) can act as a donor. The electron-deficient nature of the ring system, enhanced by the C3-bromo substituent, facilitates nucleophilic attacks at C2 and C4 once activated.

The Divergent Synthesis Workflow ("The Hub")

The strategic value of 3-bromo-1,8-naphthyridin-4-ol lies in its ability to support orthogonal functionalization . A medicinal chemist can selectively modify the N1, C3, and C4 positions in varying orders to optimize Structure-Activity Relationships (SAR).

Workflow Visualization

The following diagram illustrates the divergent pathways accessible from the core intermediate.

DivergentSynthesis Core 3-Bromo-1,8-naphthyridin-4-ol (The Hub) Cl_Intermediate 4-Chloro-3-bromo-1,8-naphthyridine Core->Cl_Intermediate POCl3, Reflux (Activation) Suzuki_Product 3-Aryl/Heteroaryl-4-ol (Scaffold B) Core->Suzuki_Product Ar-B(OH)2, Pd(0) (Suzuki Coupling) N_Alkyl N1-Alkyl-3-bromo-4-one (Scaffold C) Core->N_Alkyl R-X, K2CO3 (N-Alkylation) SNAr_Product 4-Amino/Alkoxy-3-bromo Derivative (Scaffold A) Cl_Intermediate->SNAr_Product R-NH2 / R-OH (SNAr) Final Drug Candidate Final Drug Candidate SNAr_Product->Final Drug Candidate Further Coupling Suzuki_Product->Final Drug Candidate C4 Modification N_Alkyl->Final Drug Candidate

Caption: Divergent synthetic pathways from the 3-bromo-1,8-naphthyridin-4-ol core, enabling independent modification of C3, C4, and N1 positions.

Medicinal Chemistry Applications

Antibacterial Agents (Quinolone Mimics)

The 1,8-naphthyridine core is the parent scaffold of Nalidixic Acid and Gemifloxacin .

  • Mechanism: Inhibition of bacterial DNA gyrase and Topoisomerase IV.

  • Role of 3-Br: While final drugs often have a C3-carboxyl group, the 3-bromo intermediate allows for the introduction of bioisosteres (e.g., tetrazoles, oxadiazoles) or can be carbonylated (Pd-catalyzed CO insertion) to generate the ester/acid late-stage.

Anticancer Therapeutics (Cytotoxicity)

Recent studies have highlighted 3-substituted 1,8-naphthyridines as potent cytotoxic agents.

  • Target: Intercalation into DNA or inhibition of specific kinases (e.g., EGFR, c-Met).

  • SAR Insight: Introduction of a 3-aryl or 3-heteroaryl group via Suzuki coupling often enhances lipophilicity and binding affinity to hydrophobic pockets in kinase domains.

  • Example: 3-(Heteroaryl)-1,8-naphthyridines have shown IC50 values in the micromolar range against MCF-7 (breast) and HeLa (cervical) cancer lines.

Cannabinoid Receptor (CB2) Ligands

Derivatives synthesized from this core have demonstrated high affinity for the CB2 receptor .[1]

  • Design: The 4-oxo group mimics the carbonyl of classical cannabinoids, while the 3-position substituent (often an amide or aryl group derived from the bromide) directs selectivity over CB1, reducing psychotropic side effects.

Experimental Protocols

Protocol A: Synthesis of 3-Bromo-1,8-naphthyridin-4-ol

This protocol ensures the generation of the high-purity intermediate required for subsequent metal-catalyzed steps.

Reagents: 1,8-Naphthyridin-4-ol (1.0 eq), Bromine (Br₂) or N-Bromosuccinimide (NBS) (1.1 eq), Acetic Acid (AcOH).

  • Dissolution: Dissolve 10 mmol of 1,8-naphthyridin-4-ol in 50 mL of glacial acetic acid. Heat to 60°C to ensure complete solubility.

  • Bromination:

    • Method A (Br₂): Add a solution of bromine (11 mmol) in 5 mL AcOH dropwise over 20 minutes.

    • Method B (NBS): Add solid NBS (11 mmol) in portions.

  • Reaction: Stir the mixture at 80°C for 2 hours. Monitor by TLC (MeOH:DCM 1:9). The product typically precipitates as the reaction progresses.

  • Workup: Cool to room temperature and pour into 100 mL of ice-water.

  • Isolation: Filter the solid precipitate. Wash with water (2 x 20 mL) and cold ethanol (1 x 10 mL).

  • Purification: Recrystallize from DMF/Ethanol if necessary.

    • Yield: Typically 75-85%.

    • Characterization: ¹H NMR (DMSO-d₆) shows the disappearance of the C3-H signal and a downfield shift of the C2-H proton.

Protocol B: Suzuki-Miyaura Coupling at C3

Self-validating step: The disappearance of the aryl bromide stretch in IR and the appearance of new aromatic protons in NMR confirm success.

Reagents: 3-Bromo-1,8-naphthyridin-4-ol (1.0 eq), Arylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 M aq), 1,4-Dioxane.

  • Setup: In a microwave vial or sealed tube, combine the bromide (1.0 mmol) and arylboronic acid (1.2 mmol).

  • Solvent System: Add 1,4-Dioxane (4 mL) and 2.0 M Na₂CO₃ (1 mL). Degas with Argon for 10 minutes (Critical for Pd(0) stability).

  • Catalyst: Add Pd(PPh₃)₄ (0.05 mmol) quickly under Argon flow.

  • Heating: Heat at 100°C (oil bath) or 120°C (Microwave) for 4-12 hours.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.

  • Purification: Flash column chromatography (SiO₂, gradient MeOH in DCM).

Data Summary: Comparative Reactivity

Reaction TypePositionReagent ExamplePrimary Utility
Suzuki Coupling C3-BrPhenylboronic acid / Pd(0)Library generation (Aryl/Heteroaryl insertion)
S_NAr C4 (after activation)Morpholine / HeatSolubility enhancement; Pharmacophore tuning
N-Alkylation N1Ethyl Iodide / K₂CO₃Bioavailability; Mimicking Nalidixic Acid
Sonogashira C3-BrTerminal Alkyne / CuIRigid linker insertion

Future Outlook

The 3-bromo-1,8-naphthyridin-4-ol scaffold is evolving beyond simple substitution. Emerging trends include:

  • PROTAC Linkers: Using the C3 position to attach linkers for Proteolysis Targeting Chimeras, leveraging the scaffold's ability to bind specific kinases.

  • Photopharmacology: Developing photo-switchable derivatives where the naphthyridine core acts as a stable anchor.

  • Fragment-Based Drug Discovery (FBDD): The low molecular weight and high ligand efficiency of the core make it an excellent starting fragment for X-ray crystallographic screening.

References

  • Synthesis and biological evaluation of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives as new ligands of cannabinoid receptors. Bioorganic & Medicinal Chemistry, 2004.

  • Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. International Immunopharmacology, 2012.

  • A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry, 2019.

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 2024.

  • Gemifloxacin: A new fluoroquinolone. Expert Opinion on Pharmacotherapy, 2003.

Sources

Brominated Naphthyridines: Synthetic Architectures & Medicinal Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Naphthyridines (diazanaphthalenes) represent a privileged scaffold in medicinal chemistry, offering distinct vectors for hydrogen bonding and pi-stacking interactions that quinolines cannot match.[1] However, their electron-deficient nature creates a significant synthetic barrier: regioselective functionalization .[1]

This guide focuses on the brominated naphthyridine , the critical "lynchpin" intermediate required for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) in the synthesis of kinase inhibitors and antibacterial agents.[1] We move beyond basic textbook definitions to explore the causality of synthetic failures and provide a robust, self-validating protocol for generating high-purity brominated cores.

The Naphthyridine Challenge: Electronic Causality

To synthesize a brominated naphthyridine, one must first understand why standard electrophilic aromatic substitution (SEAr) fails.[1]

The Deactivation Problem

Unlike naphthalene, the naphthyridine core possesses two nitrogen atoms that exert a strong inductive ($ -I


 -M $) withdrawal effect.[1]
  • Result: The ring carbons are severely electron-poor.[1]

  • Consequence: Standard bromination ($ Br_2/FeBr_3 $) is sluggish and often requires forcing conditions that degrade the molecule or lead to unselective poly-bromination.[1]

  • Solution: We must either (A) build the ring with the bromine already in place (De Novo), or (B) activate the ring via oxidation (N-oxides) or conversion of oxy-derivatives ($ S_NAr $ precursors).[1]

Isomer Taxonomy & Reactivity Map

Of the six isomers, the 1,5- and 1,8-naphthyridines are the most relevant to drug discovery due to their ability to mimic purines and pyrimidines.

Figure 1: Reactivity mapping of priority naphthyridine isomers. Note the inverse relationship between SEAr and SNAr susceptibility.

Strategic Synthetic Pathways

We categorize synthesis into two reliable workflows. The choice depends on whether the bromine is required at the


 (C2) or 

(C3) position relative to the nitrogen.
Pathway A: The "Hydroxy-to-Bromo" Conversion (Reliable Scale-Up)

This is the industry standard for generating 2-bromo or 4-bromo derivatives.[1] It relies on the tautomeric equilibrium of naphthyridinones (cyclic amides).

  • Precursor: Hydroxy-naphthyridine (often made via condensation).[1]

  • Reagent: Phosphorous oxybromide ($ POBr_3

    
     PBr_5 $).
    
  • Mechanism: The oxygen attacks the phosphorous, creating a good leaving group ($ -OPBr_2 $), which is then displaced by bromide in an $ S_NAr $-like fashion.[1]

Pathway B: The Modified Skraup/Friedländer (De Novo)

Used when the bromine must be at the C3 position (difficult to access via $ S_NAr $).

  • Precursor: Brominated aminopyridines.[1]

  • Reagent: Glycerol/Oxidant (Skraup) or 1,3-dicarbonyls (Friedländer).[1]

  • Advantage: Regiochemistry is locked in from the starting material.

Figure 2: Decision tree for selecting the optimal synthetic route based on regiochemical requirements.

Detailed Protocol: Synthesis of 2,6-Dibromo-1,5-Naphthyridine

Rationale: This molecule is a


-symmetric "lynchpin" allowing for the sequential addition of two different nucleophiles.[1] The synthesis demonstrates the Hydroxy-to-Bromo  pathway, which is chemically robust and self-validating (precipitate formation).[1]
Step 1: Synthesis of 1,5-Naphthyridine-2,6-diol (The Lactam)

Note: This compound exists in equilibrium as the 2,6-dione (lactam).[1]

Reagents:

  • 6-Amino-3-pyridinecarboxylic acid (Start Material)[1]

  • Malonic acid

  • Phosphorus oxychloride ($ POCl_3 $) - Catalytic/Solvent role in cyclization variants[1]

Self-Validation Check: The intermediate diol is highly insoluble in organic solvents but soluble in aqueous base. If your product dissolves in $ CH_2Cl_2 $, you have failed to form the naphthyridinone core.

Step 2: Bromination (The Critical Step)

Safety Warning: This reaction generates $ HBr $ gas.[1] Use a caustic scrubber.[1]

ParameterSpecificationCausality / Note
Substrate 1,5-Naphthyridine-2,6-diol (1.0 eq)Must be bone-dry to prevent $ POBr_3 $ hydrolysis.[1]
Reagent $ POBr_3 $ (Phosphorus oxybromide) (4.0 eq)Acts as both solvent and halogenating agent.[1] Excess ensures full conversion.[1]
Additive $ PBr_5 $ (0.5 eq)Optional: Boosts reactivity for stubborn substrates.[1]
Temp 140°C (Melt)High temp required to overcome the energy barrier of the electron-deficient ring.
Time 4 - 6 HoursMonitor by TLC (the starting material will not move; product is non-polar).[1]

Protocol:

  • Setup: In a thick-walled pressure tube or round-bottom flask with a drying tube, mix the diol and solid $ POBr_3 $.

  • Reaction: Heat the mixture to 140°C. The solids will melt into a dark homogenous oil.

    • Observation: Evolution of white fumes ($ HBr $) indicates reaction progress.[1]

  • Quench (Critical): Cool to ~80°C (do not let it solidify completely). Pour the viscous oil slowly onto crushed ice/water (500g per 10g scale) with vigorous stirring.

    • Why? This hydrolyzes the excess $ POBr_3 $ to phosphoric acid.

  • Neutralization: The solution will be highly acidic.[1] Neutralize with solid $ NaHCO_3 $ or $ NH_4OH $ to pH 8.[1]

    • Self-Validation: The product, 2,6-dibromo-1,5-naphthyridine , is insoluble in water and will precipitate as a beige/tan solid upon neutralization.[1]

  • Purification: Filter the solid. Recrystallize from toluene or acetonitrile.[1]

    • Yield Expectation: 60-75%.[1]

    • Characterization: $ ^1H $ NMR will show a simplified spectrum due to symmetry (singlets or doublets depending on substitution).[1]

Applications in Drug Discovery[1][2][3]

Why invest the effort to synthesize these brominated cores?

  • Kinase Selectivity: The 1,5-naphthyridine scaffold is isosteric with quinoline but possesses a different H-bond acceptor profile (N1 and N5).[1] This allows it to bind in the ATP pocket of kinases (e.g., PI3K, mTOR) with unique selectivity profiles, often avoiding off-target toxicity associated with more lipophilic quinolines.

  • Fragment-Based Drug Design (FBDD): Brominated naphthyridines serve as "heavy" fragments.[1] The bromine atom provides an anomalous scattering signal for X-ray crystallography, aiding in the identification of binding modes before being displaced by a functional group.

  • DNA Intercalation: 1,8-Naphthyridine derivatives (derived from brominated precursors) are planar and cationic (after quarternization), making them excellent DNA intercalators for antibacterial applications (related to Nalidixic acid).[1]

References

  • Litvinov, V. P. (2004).[1] Advances in the chemistry of naphthyridines. Russian Chemical Reviews. Link[1]

  • Mital, A., et al. (2020).[1] Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Link[1]

  • Brown, D. J. (2008).[1][2] The Naphthyridines: The Chemistry of Heterocyclic Compounds, Vol 63. Wiley-Interscience.[1] (Foundational text for Skraup/Friedländer mechanisms).

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. (The Gould-Jacobs reaction basis for hydroxy-naphthyridine synthesis).[1] Link[1]

  • Lutz, F., et al. (2014).[1] Regioselective electrophilic aromatic bromination: Theoretical analysis and experimental verification. Molecules. Link

Sources

3-Bromo-1,8-naphthyridin-4-ol: A Privileged Synthetic Entry Point for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of kinase inhibitor discovery, the 1,8-naphthyridine scaffold has emerged as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Specifically, 3-bromo-1,8-naphthyridin-4-ol represents a critical strategic intermediate. It combines the requisite hydrogen-bonding motifs for ATP-competitive inhibition with a versatile synthetic handle (the C3-bromide) for accessing the solvent-exposed front of the kinase domain.

This guide details the structural rationale, synthesis, and application of 3-bromo-1,8-naphthyridin-4-ol in drug development. It moves beyond theoretical SAR to provide validated protocols for synthesizing this core and deploying it in cross-coupling reactions to generate targeted libraries.

Structural Rationale: The "Privileged" Nature of the Scaffold

Tautomerism and Hinge Binding

The biological utility of 3-bromo-1,8-naphthyridin-4-ol is rooted in its ability to mimic the purine ring of ATP. In solution and within the kinase active site, the molecule exists in a tautomeric equilibrium between the enol (4-hydroxy) and keto (4-oxo) forms.

  • The Keto Form (Predominant): Crystallographic data suggests that in the ATP-binding pocket, the 4-oxo tautomer is often the bioactive species.

  • Hinge Interaction: The N1 nitrogen acts as a hydrogen bond acceptor, while the N-H (at position 1 or 8 depending on specific substitution/protonation state) or the C4-carbonyl can act as a donor/acceptor pair, interacting with the backbone amides of the kinase hinge region (e.g., the "gatekeeper" residue + 1).

The Strategic Value of the C3-Bromide

While the core scaffold anchors the molecule, the C3-position is the vector for specificity.

  • Solvent Front Access: In many kinases (e.g., CK2, mTOR, VEGFR), the C3 substituent points towards the solvent interface.

  • Synthetic Handle: The bromine atom at C3 is highly reactive toward palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing for the rapid "late-stage functionalization" of the core. This allows medicinal chemists to modulate solubility, potency, and pharmacokinetic properties without altering the primary binding mode.

Binding Mode Logic (DOT Visualization)

BindingMode cluster_0 ATP Binding Site Interactions Scaffold 1,8-Naphthyridin-4-one (Core Scaffold) Hinge Kinase Hinge Region (Backbone Amides) Scaffold->Hinge H-Bonds (N1/C4=O) Pocket Hydrophobic Pocket (Selectivity) Scaffold->Pocket Van der Waals Bromine 3-Bromo Handle (Synthetic Vector) Scaffold->Bromine C3 Position Solvent Solvent Front (Solubility/ADME) Bromine->Solvent Library Derivatization

Figure 1: Schematic representation of the 1,8-naphthyridine binding mode. The 3-bromo position serves as the critical vector for accessing the solvent front.

Experimental Protocols

The following protocols are designed for reproducibility and scalability.

Protocol A: Synthesis of 3-Bromo-1,8-naphthyridin-4-ol

Objective: Selective bromination of the 1,8-naphthyridin-4-ol core. Mechanism: Electrophilic aromatic substitution. The 4-hydroxyl group activates the C3 position, making it highly susceptible to halogenation.

Materials:

  • 1,8-Naphthyridin-4-ol (Starting Material)

  • N-Bromosuccinimide (NBS) or Liquid Bromine (Br2)

  • Glacial Acetic Acid (AcOH)

  • Sodium Acetate (NaOAc) - Optional buffer

Step-by-Step Workflow:

  • Dissolution: Charge a round-bottom flask with 1,8-naphthyridin-4-ol (1.0 equiv) and Glacial Acetic Acid (0.5 M concentration) . Stir until fully dissolved. Heating to 40°C may be required for complete solubility.

  • Bromination:

    • Method A (NBS): Add NBS (1.1 equiv) portion-wise over 15 minutes at room temperature.

    • Method B (Br2): Add a solution of Bromine (1.1 equiv) in acetic acid dropwise via an addition funnel.

  • Reaction: Heat the mixture to 60°C and stir for 2–4 hours. Monitor reaction progress via LC-MS (Target Mass: M+2 pattern for Br).

  • Quench & Isolation:

    • Cool the reaction to room temperature.[1][2]

    • Pour the mixture into ice-cold water (5x reaction volume). The product should precipitate as a solid.

    • Adjust pH to ~6–7 using saturated NaHCO3 or 10% NaOH if precipitation is incomplete.

  • Purification: Filter the solid, wash copiously with water and cold diethyl ether. Recrystallize from Ethanol/DMF if necessary.

    • Yield Expectation: 75–85%

    • Characterization: 1H NMR (DMSO-d6) should show the disappearance of the C3-proton signal.

Protocol B: Suzuki-Miyaura Coupling (Library Generation)

Objective: Derivatization of the 3-bromo intermediate to generate a kinase inhibitor library.

Materials:

  • 3-Bromo-1,8-naphthyridin-4-ol (1.0 equiv)

  • Aryl/Heteroaryl Boronic Acid (1.5 equiv)

  • Pd(dppf)Cl2·DCM or Pd(PPh3)4 (0.05 equiv)

  • Base: Cs2CO3 or K2CO3 (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Workflow:

  • Setup: In a microwave vial or sealed tube, combine the bromide , boronic acid , and base .

  • Degassing: Add the solvent mixture (Dioxane/Water).[3] Sparge with Argon/Nitrogen for 10 minutes to remove oxygen (Critical for Pd cycle).

  • Catalyst Addition: Add the Palladium catalyst quickly under inert atmosphere. Seal the vessel.

  • Coupling:

    • Thermal: Heat at 90–100°C for 12–16 hours.

    • Microwave: Irradiate at 120°C for 30–60 minutes.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO4.

  • Purification: Flash column chromatography (DCM/MeOH gradient).

Synthesis & Application Workflow (DOT Visualization)

SynthesisWorkflow Start 2-Aminopyridine Derivatives Cyclization Cyclization (e.g., Gould-Jacobs) Start->Cyclization Core 1,8-Naphthyridin-4-ol (Scaffold) Cyclization->Core Bromination Bromination (NBS/AcOH or Br2) Core->Bromination Intermediate 3-BROMO-1,8-NAPHTHYRIDIN-4-OL (Key Intermediate) Bromination->Intermediate Coupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) Intermediate->Coupling + Boronic Acids Library Kinase Inhibitor Library (Diverse C3-Substituents) Coupling->Library

Figure 2: Synthetic workflow from raw materials to functionalized kinase inhibitor library.

Case Studies & SAR Insights

Quantitative data from literature highlights the efficacy of this scaffold when appropriately substituted.[4]

Table 1: SAR of 3-Substituted 1,8-Naphthyridines against Select Kinases

Compound ClassC3-SubstituentTarget KinaseIC50 / Ki (nM)Binding Insight
Torin Analogues Aryl/HeteroarylmTOR< 10 nMC3-aryl extends into hydrophobic pocket; N1 accepts H-bond.
CX-4945 Derivatives (Fused System)CK2~1 nMPlanar scaffold mimics ATP adenine; salt bridge to Lys68.
PDE4 Inhibitors CarboxamidesPDE45 - 50 nMC3-carbonyl interacts with metal center or specific pocket residues.
Simple 3-Aryl Phenyl/PyridylVEGFR250 - 200 nMActivity highly dependent on C3-aryl electronics and sterics.

Note: Data represents generalized potency ranges for optimized leads within these structural classes.

Mechanistic Insight: The "Flip"

In certain kinase targets (e.g., ALK2, PKMYT1), 1,8-naphthyridine derivatives have been observed to undergo a "flip" in binding mode depending on the bulk of the C3-substituent. This conformational plasticity allows the scaffold to adapt to different "gatekeeper" residues, enhancing its utility as a privileged structure for broad kinome screening.

References

  • Discovery of Torin1 : Thoreen, C. C., et al. "An ATP-competitive mammalian target of rapamycin inhibitor reveals rapamycin-resistant functions of mTORC1." J. Biol. Chem. 2009. Link

  • CK2 Inhibition (CX-4945) : Pierre, F., et al. "Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer."[5] J. Med. Chem. 2011.[6] Link

  • Suzuki Coupling Methodology : Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.[7] 1995. Link

  • Naphthyridine Synthesis : Anderson, E. C., et al. "A mild synthesis of substituted 1,8-naphthyridines." Green Chem. 2019. Link

  • Privileged Scaffolds in Kinase Discovery : Welsch, M. E., et al. "Privileged scaffolds for library design and drug discovery." Curr.[7][8] Opin. Chem. Biol. 2010. Link

Sources

Methodological & Application

Application Notes and Protocols: Buchwald-Hartwig Amination Conditions for 3-Bromo-1,8-naphthyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide for performing the Buchwald-Hartwig amination on 3-bromo-1,8-naphthyridin-4-ol. The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, and the ability to introduce diverse amine functionalities at the C3 position is crucial for developing novel therapeutics. These application notes offer a comprehensive overview of the reaction, including mechanistic insights, recommended starting protocols, and strategies for optimization. The protocols have been designed to address the specific challenges associated with this substrate, such as the presence of a coordinating hydroxyl group and the electron-deficient nature of the naphthyridine ring system.

Introduction: The Strategic Importance of C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-nitrogen bonds through a palladium-catalyzed cross-coupling reaction.[1][2] This transformation has revolutionized the synthesis of aryl amines, which are ubiquitous in pharmaceuticals, natural products, and organic materials.[3] Its broad functional group tolerance and milder reaction conditions have made it a preferred method over classical techniques like the Ullmann condensation or nucleophilic aromatic substitution.[1][3]

The 1,8-naphthyridine framework is of particular interest due to its presence in numerous biologically active compounds. The ability to functionalize the 3-position of the 1,8-naphthyridin-4-ol core with a variety of amines opens up vast chemical space for drug discovery programs. This guide provides a detailed examination of the critical parameters for successfully applying the Buchwald-Hartwig amination to this specific and valuable substrate.

Mechanistic Overview: The Palladium Catalytic Cycle

A fundamental understanding of the reaction mechanism is essential for rational troubleshooting and optimization. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) active species.[4][5]

The generally accepted catalytic cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromo-1,8-naphthyridin-4-ol to form a Pd(II) complex.[5][6][7] This is often the rate-determining step of the reaction.[6]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[7][8]

  • Reductive Elimination: The final step involves the formation of the desired C-N bond and the regeneration of the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][5]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd + Ar-Br PdII_Aryl L-Pd(II)(Ar)(Br) OxAdd->PdII_Aryl Amine_Coord Amine Coordination & Deprotonation PdII_Aryl->Amine_Coord + R'R''NH + Base PdII_Amido L-Pd(II)(Ar)(NR'R'') Amine_Coord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR'R'' Product RedElim->Product Regen Catalyst Regeneration ArBr 3-Bromo-1,8-naphthyridin-4-ol ArBr->OxAdd Amine R'R''NH Amine Amine->Amine_Coord Base Base Base->Amine_Coord

Figure 1: General catalytic cycle for the Buchwald-Hartwig amination.

Key Considerations for 3-Bromo-1,8-naphthyridin-4-ol

The successful amination of this substrate requires careful consideration of several factors:

  • The Naphthyridine Core: Nitrogen-containing heterocycles can coordinate to the palladium catalyst, potentially leading to catalyst deactivation.[9] The choice of a suitable ligand is crucial to mitigate this effect.

  • The Hydroxyl Group: The acidic proton of the hydroxyl group can interfere with the reaction. It may be deprotonated by the base, potentially leading to competitive O-arylation or affecting the solubility of the starting material. Using a base that selectively deprotonates the amine over the hydroxyl group, or using a ligand that promotes C-N over C-O coupling, is important.[1][2] For particularly sensitive cases, protection of the hydroxyl group may be necessary.

  • Substrate Solubility: The solubility of 3-bromo-1,8-naphthyridin-4-ol and its subsequent aminated products can be a challenge in common ethereal and aromatic solvents.[4] Careful solvent selection or the use of co-solvents may be required.

Recommended Reaction Parameters

Based on extensive literature precedent for similar heterocyclic systems, the following tables outline recommended starting conditions for the Buchwald-Hartwig amination of 3-bromo-1,8-naphthyridin-4-ol.[10]

Table 1: Catalyst and Ligand Selection
Catalyst PrecursorLigandRationale
Pd₂(dba)₃XantphosA wide bite-angle ligand, often effective for heterocyclic substrates and can suppress side reactions.[5]
Pd(OAc)₂BrettPhosA bulky, electron-rich phosphine ligand known for its high activity, particularly with primary amines.[2][11]
Pd(OAc)₂RuPhosGenerally effective for a broad range of amines, including secondary amines.[2]
[Pd(cinnamyl)Cl]₂cataCXium® AAn N-heterocyclic carbene (NHC) ligand precursor that can offer high stability and activity.
Table 2: Base and Solvent Systems
BaseSolventTemperature (°C)Rationale & Considerations
Cs₂CO₃1,4-Dioxane80-110A milder inorganic base, often a good starting point to avoid decomposition of sensitive substrates.[4][8]
K₃PO₄Toluene or t-BuOH80-110Another effective inorganic base, particularly useful when stronger bases cause side reactions.[4][5]
NaOtBuToluene or THF80-100A strong base that often leads to faster reaction rates, but may not be compatible with base-sensitive functional groups.[4][8]
LHMDSTHF60-80A strong, non-nucleophilic base that can be effective at lower temperatures.[4]

Experimental Protocols

The following are starting point protocols. Optimization of catalyst/ligand loading, base equivalency, temperature, and reaction time may be necessary for each specific amine.

Protocol 1: General Screening Conditions with Cs₂CO₃

This protocol is a good starting point for a wide range of primary and secondary amines.

  • To a dry reaction vial, add 3-bromo-1,8-naphthyridin-4-ol (1.0 equiv), the desired amine (1.2-1.5 equiv), and Cs₂CO₃ (2.0 equiv).

  • Add the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%) and the ligand (e.g., Xantphos, 4-10 mol%).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.1 M).

  • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., DCM or EtOAc), and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Protocol 2: Conditions for Challenging or Less Reactive Amines with NaOtBu

This protocol utilizes a stronger base and may be more effective for less nucleophilic or sterically hindered amines.

  • To a dry reaction vial, add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., BrettPhos, 4-10 mol%).

  • Add NaOtBu (1.5-2.0 equiv).

  • In a separate vial, dissolve 3-bromo-1,8-naphthyridin-4-ol (1.0 equiv) and the amine (1.2 equiv) in anhydrous, degassed toluene (to achieve a final concentration of ~0.1 M).

  • Transfer the solution of the starting materials to the vial containing the catalyst and base under an inert atmosphere.

  • Seal the vial and heat the reaction mixture to 90-110 °C with vigorous stirring for 4-18 hours.

  • Monitor and work up the reaction as described in Protocol 1.

Sources

Application Note: Regioselective Alkylation Protocols for 3-Bromo-1,8-naphthyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of 3-Bromo-1,8-naphthyridin-4-ol presents a classic challenge in heterocyclic chemistry: the management of an ambident nucleophile.[1][2] This scaffold exists in a tautomeric equilibrium between the 4-hydroxy (enol) and 1,8-naphthyridin-4(1H)-one (lactam) forms.

Direct alkylation attempts often yield mixtures of N1-alkylated (thermodynamic) and O4-alkylated (kinetic) products. The presence of the electron-withdrawing bromine atom at the C3 position further acidifies the system, altering nucleophilicity profiles compared to the unsubstituted parent. This guide provides three distinct, high-fidelity protocols to force regioselectivity, supported by mechanistic rationale and analytical validation data.

Scientific Foundation & Mechanistic Logic

The Tautomeric Challenge

In solution, 1,8-naphthyridin-4-ols predominantly exist as the lactam (4-one) tautomer due to the stability of the amide-like resonance. Consequently, under standard basic conditions (e.g.,


 in DMF), the nitrogen atom (N1) acts as the primary nucleophile, leading to N-alkylation.
Hard-Soft Acid-Base (HSAB) Theory Application
  • N-Alkylation (Soft/Thermodynamic): The N1 nitrogen is a softer nucleophile. Polar aprotic solvents (DMF, DMSO) solvate the cation (e.g.,

    
    ), leaving the "naked" anion free to attack via its most electron-dense center (Nitrogen) to form the thermodynamically stable carbonyl system.
    
  • O-Alkylation (Hard/Kinetic): The oxygen atom is a harder nucleophile. To favor O-alkylation, we must either:

    • Block the Nitrogen: Use "ophilic" metal cations (like

      
      ) that coordinate to the nitrogen lone pair, forcing electrophilic attack at the oxygen.
      
    • Activate the Oxygen: Use the Mitsunobu reaction to create a highly reactive oxy-phosphonium intermediate.

Decision Matrix (Visualized)

AlkylationLogic Start Target: 3-Bromo-1,8-naphthyridin-4-ol Goal Desired Regioisomer? Start->Goal N_Route N-Alkylation (Lactam) Goal->N_Route Thermodynamic Stability O_Route O-Alkylation (Imidate) Goal->O_Route Kinetic/Chelation Control Method_N Method A: Dissociated Ion Pair (Cs2CO3 / DMF / Heat) N_Route->Method_N Method_O1 Method B: Ag-Coordination (Ag2CO3 / Toluene / Non-polar) O_Route->Method_O1 Alkyl Halides Method_O2 Method C: Mitsunobu (PPh3 / DIAD / Alcohol) O_Route->Method_O2 Alcohols

Figure 1: Strategic decision tree for selecting the appropriate alkylation protocol based on the desired regioisomer.

Detailed Experimental Protocols

Protocol A: N-Alkylation (Thermodynamic Control)

Objective: Selective formation of 1-alkyl-3-bromo-1,8-naphthyridin-4-one. Mechanism:


 displacement via the "naked" lactam anion.
  • Reagents:

    • Substrate: 3-Bromo-1,8-naphthyridin-4-ol (1.0 equiv)

    • Base: Cesium Carbonate (

      
      ) (1.5 - 2.0 equiv)
      
    • Electrophile: Alkyl Halide (R-X) (1.2 equiv)

    • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Workflow:

  • Dissolution: Charge a round-bottom flask with the substrate and anhydrous DMF under

    
     atmosphere.
    
  • Deprotonation: Add

    
     in one portion. Stir at room temperature for 30 minutes. The solution typically turns yellow/orange as the anion forms. Note: The 3-Br substituent increases acidity, facilitating this step.
    
  • Addition: Add the alkyl halide dropwise.

  • Reaction: Heat to 60–80°C for 4–12 hours. Monitor by LCMS.

    • Why Heat? While the anion forms easily, the steric bulk of the bromine at C3 can retard the approach of the electrophile, requiring thermal energy to drive the reaction to completion.

  • Workup: Pour into ice-water. If the product precipitates, filter it (N-alkyl products are often solids). If not, extract with EtOAc, wash with LiCl (5% aq) to remove DMF, dry over

    
    , and concentrate.
    
Protocol B: O-Alkylation (Silver-Mediated)

Objective: Selective formation of 4-alkoxy-3-bromo-1,8-naphthyridine. Mechanism: The "Silver Effect."


 coordinates to the ring nitrogen (N1) and the bromine, shielding the N-site and increasing the nucleophilicity of the oxygen.
  • Reagents:

    • Substrate: 3-Bromo-1,8-naphthyridin-4-ol (1.0 equiv)

    • Base/Promoter: Silver Carbonate (

      
      ) (1.5 - 2.0 equiv)
      
    • Electrophile: Alkyl Iodide/Bromide (1.5 equiv)

    • Solvent: Toluene or Benzene (Non-polar is critical)

Step-by-Step Workflow:

  • Suspension: Suspend the substrate and

    
     in anhydrous Toluene. Protect from light (wrap flask in foil).
    
  • Activation: Stir at room temperature for 30 minutes.

  • Addition: Add the alkyl halide.

  • Reaction: Reflux (110°C) for 12–24 hours.

    • Critical Check: This reaction is heterogeneous.[3] Vigorous stirring is required.

  • Workup: Filter the hot mixture through a Celite pad to remove silver salts. Wash the pad with EtOAc. Concentrate the filtrate.

  • Purification: Flash chromatography is usually required to separate minor N-alkyl byproducts.

Protocol C: O-Alkylation (Mitsunobu Reaction)

Objective: O-alkylation using an alcohol (R-OH) instead of a halide. Mechanism: Activation of the alcohol by


-DIAD forms an oxy-phosphonium intermediate.[4] The naphthyridine acts as the nucleophile (proton source), attacking the alcohol's carbon via the oxygen atom.
  • Reagents:

    • Substrate: 3-Bromo-1,8-naphthyridin-4-ol (1.0 equiv)

    • Alcohol: R-OH (1.2 equiv)

    • Phosphine: Triphenylphosphine (

      
      ) (1.5 equiv)
      
    • Azodicarboxylate: DIAD or DEAD (1.5 equiv)

    • Solvent: Anhydrous THF or DCM

Step-by-Step Workflow:

  • Mix: Dissolve substrate, alcohol, and

    
     in THF under 
    
    
    
    . Cool to 0°C.[4][5]
  • Addition: Add DIAD dropwise over 15 minutes. The solution will turn yellow.

  • Reaction: Allow to warm to room temperature and stir for 12–24 hours.

  • Workup: Concentrate directly.

  • Purification: This method generates

    
     and reduced DIAD byproducts. Trituration with 
    
    
    
    often precipitates the product or the phosphine oxide. Use column chromatography for final isolation.

Analytical Validation (QC)

Distinguishing N- vs. O-isomers is critical. Use the following markers:

FeatureN-Alkylation (Lactam)O-Alkylation (Ether)

NMR (Alkylated Carbon)
~45 - 55 ppm (N-CH)~65 - 75 ppm (O-CH)

NMR (Carbonyl/C4)
~175 ppm (C=O character)~160 - 165 ppm (Aromatic C-O)

NMR (Ring Protons)
Distinct downfield shift of adjacent ring protons due to loss of aromaticity in the pyridone ring.Retains full aromatic character; protons often upfield relative to N-isomer.
HMBC Correlation Alkyl protons correlate to C=O (C4) and C2/C8a.Alkyl protons correlate to C4 only.
Data Visualization: NMR Shift Logic

NMR_Logic cluster_0 N-Alkyl (Product A) cluster_1 O-Alkyl (Product B) N_Shift N-CH2 ~50 ppm C_Carbonyl C=O (C4) ~175 ppm O_Shift O-CH2 ~70 ppm C_Ether C-O (C4) ~162 ppm

Figure 2: Expected Carbon-13 NMR shifts for differentiating regioisomers.

References

  • General Naphthyridine Chemistry & Tautomerism

    • Paudler, W. W., & Kress, T. J. (1968). "Naphthyridine chemistry. IX. Bromination of 1,X-naphthyridines." The Journal of Organic Chemistry, 33(4), 1384–1387.

  • The "Silver Effect" (O-Alkylation)

    • Chung, N. M., & Tieckelmann, H. (1970). "Alkylation of 2-pyridones." The Journal of Organic Chemistry, 35(8), 2517–2520. (Foundational text for Ag-mediated O-alkylation of lactams).

  • Mitsunobu Reaction on Heterocycles

    • Swamy, K. C. K., et al. (2009).[6] "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651.

  • Analytical Differentiation (NMR)

    • LaPlante, S. R., et al. (2013).[2] "N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668.[2] [2]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Reaction Yields in the Bromination of 1,8-Naphthyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of brominated 1,8-naphthyridine derivatives. The electrophilic bromination of the 1,8-naphthyridin-4-ol core, while mechanistically straightforward, presents unique challenges related to regioselectivity, yield, and purification. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges and optimize your synthetic outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, focusing on the underlying chemical principles to empower you to make informed decisions.

Question 1: My reaction yield is very low, or I've recovered only starting material. What are the likely causes?

Answer: Low or no conversion is a common but solvable issue. The root cause often lies in one of three areas: the reactivity of your brominating agent, the reaction conditions, or the activation state of your substrate.

Possible Cause 1: Inactive Brominating Agent

  • Insight: N-Bromosuccinimide (NBS) is the preferred reagent for this transformation due to its ease of handling and selectivity.[1][2][3][4] However, NBS can degrade over time, especially with exposure to light and moisture, appearing off-white or brown from liberated bromine.[1]

  • Solution:

    • Use a fresh bottle of NBS. Purity is paramount.

    • Recrystallize old NBS from hot water if a new supply is unavailable.

    • Store NBS properly: Keep it in a cool, dark, and dry place.[4][5]

Possible Cause 2: Suboptimal Reaction Conditions

  • Insight: Temperature control is critical. While heating can increase the reaction rate, excessive temperatures can lead to the formation of oxidative side products and decomposition of the brominating agent.[6] The 1,8-naphthyridine scaffold requires a delicate balance of activation.

  • Solution:

    • Start at room temperature. For many activated systems, this is sufficient.

    • Gently heat if necessary. If no reaction occurs at room temperature after 1-2 hours (monitored by TLC), gradually increase the temperature to 40-50°C. Avoid aggressive heating.

    • Ensure adequate mixing. Use a magnetic stirrer to ensure the reaction mixture is homogeneous.

Possible Cause 3: Deactivation of the Heterocyclic Ring

  • Insight: The hydroxyl group at the C4 position is a strong activating group, directing the electrophilic attack to the ortho (C3) and para (C5) positions. However, the two nitrogen atoms in the naphthyridine core are basic and can be protonated under strongly acidic conditions. This protonation converts the ring into a highly electron-deficient (deactivated) system, halting the electrophilic substitution.

  • Solution:

    • Use Glacial Acetic Acid as the solvent. Acetic acid is an ideal choice because it is polar enough to dissolve the starting material and stabilize the reaction intermediates, but it is a weak enough acid that it does not fully protonate and deactivate the naphthyridine ring.[7][8][9]

    • Avoid strong, non-nucleophilic acids like sulfuric acid or perchloric acid as additives unless a specific protocol calls for them, as they will almost certainly kill the reaction.

Troubleshooting Workflow: Low Conversion

Caption: A logical workflow for diagnosing low reaction yields.

Question 2: My NMR shows a mixture of products. How can I improve regioselectivity?

Answer: The formation of multiple products typically points to either over-bromination or a lack of control over the reaction's regiochemistry.

Possible Cause 1: Over-bromination (Di- or Tri-substituted Products)

  • Insight: The hydroxyl group is a powerful activator, and if the reaction is left for too long or with excess brominating agent, a second bromine atom can add to the ring.

  • Solution:

    • Use precise stoichiometry. Employ 1.0 to 1.1 equivalents of NBS. Do not use a large excess.

    • Monitor the reaction closely by Thin-Layer Chromatography (TLC). Stop the reaction as soon as the starting material is consumed. A typical TLC run might use a 10:1 Dichloromethane:Methanol mobile phase.

    • Add the NBS portion-wise. Instead of adding all the NBS at once, add it in 2-3 portions over 30 minutes. This keeps the concentration of the active brominating species low and favors mono-substitution.

Possible Cause 2: Competing Reaction Sites

  • Insight: Electrophilic aromatic substitution is governed by the directing effects of existing substituents.[10] The -OH group strongly directs ortho and para. For 1,8-naphthyridin-4-ol, the primary sites are C3 (ortho) and C5 (para). The C3 position is generally favored electronically and sterically.

  • Solution:

    • Lower the reaction temperature. Running the reaction at 0°C or even lower can increase the selectivity for the most kinetically favored product (usually the C3-bromo isomer).

    • Choice of Brominating Agent: While NBS is standard, for highly activated systems, milder brominating agents can sometimes offer better control. However, for this scaffold, controlling stoichiometry and temperature with NBS is the most reliable approach.[11]

Regioselectivity on the 1,8-Naphthyridin-4-ol Core ```dot

struct [label=<

1,8-Naphthyridin-4-ol
- The C4-OH group is a strong activating ortho, para-director.
    - C3 Position (ortho):Most favored site. Electronically activated and sterically accessible.


    - C5 Position (para):Possible secondary site. Electronically activated, but reaction here is less common.


    - Other Positions:Highly disfavored. The other ring is deactivated by the pyridine nitrogen.
    

>]; }

**Caption:** Directing effects on the 1,8-naphthyridin-4-ol scaffold.

Question 3: I have a messy crude product that is difficult to purify. What are the best practices for isolation?

Answer: Purification challenges often stem from unreacted starting materials, reagent byproducts, or product degradation. A systematic approach to workup and chromatography is key.

Possible Cause 1: Succinimide Byproduct

  • Insight: The reaction of NBS produces succinimide as a byproduct. While it is somewhat water-soluble, it can co-precipitate with your product.

  • Solution:

    • Aqueous Workup: After the reaction is complete, quench it by pouring the mixture into a beaker of cold water. This will often precipitate your product while helping to dissolve the succinimide.

    • Base Wash: If succinimide persists, wash the crude product dissolved in an organic solvent (like dichloromethane) with a dilute sodium bicarbonate solution. The basic wash will deprotonate the succinimide, forming a water-soluble salt.

Possible Cause 2: Ineffective Chromatography

  • Insight: The polar nature of the naphthyridine core and the hydroxyl group requires a relatively polar eluent system for effective separation on silica gel.

  • Solution:

    • Choose the right solvent system. A gradient elution of Dichloromethane (DCM) and Methanol (MeOH) is typically effective. Start with 100% DCM and gradually increase the percentage of MeOH (e.g., from 0% to 5%).

    • "Dry Load" the sample. If your crude product is not very soluble in the starting eluent, pre-adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the resulting free-flowing powder onto the top of your column. This leads to much better separation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this bromination reaction? A: This reaction proceeds via an Electrophilic Aromatic Substitution (EAS) mechanism. [12][13]It involves three key steps:

  • Formation of the Electrophile: The brominating agent (NBS in the presence of a protic solvent like acetic acid) generates an electrophilic bromine species (Br⁺). [14][15]2. Nucleophilic Attack: The electron-rich π-system of the 1,8-naphthyridin-4-ol ring attacks the electrophilic bromine. This is the rate-determining step and results in the formation of a resonance-stabilized carbocation known as a Wheland intermediate, temporarily breaking the ring's aromaticity. [13][16]3. Deprotonation: A weak base (e.g., acetate from the solvent) removes a proton from the carbon where the bromine was added, restoring the aromatic system and yielding the final product. [12]

EAS_Mechanism Start 1,8-Naphthyridin-4-ol + NBS/AcOH Electrophile Generation of Electrophile (Br+) Attack Nucleophilic Attack by Aromatic Ring Start->Attack Step 1 Intermediate Formation of Wheland Intermediate (Resonance Stabilized) Attack->Intermediate Step 2 (Slow) Deprotonation Deprotonation by Weak Base Intermediate->Deprotonation Step 3 (Fast) Product 3-Bromo-1,8-naphthyridin-4-ol + H-Base+ Deprotonation->Product

Caption: The general mechanism for Electrophilic Aromatic Substitution.

Q2: Why is N-Bromosuccinimide (NBS) preferred over elemental bromine (Br₂)? A: NBS offers several significant advantages over liquid bromine:

  • Safety and Handling: NBS is a crystalline solid that is much easier and safer to weigh and handle than highly corrosive and volatile liquid bromine. [4][5]* Selectivity: Reactions with NBS often generate fewer side products, particularly in complex heterocyclic systems. It provides a low, steady concentration of electrophilic bromine, which helps prevent over-bromination. [2]* Milder Conditions: NBS often allows the reaction to proceed under milder conditions without the need for a strong Lewis acid catalyst, which is typically required to activate Br₂ for reaction with less activated rings. [3][16] Q3: How should I properly set up and monitor the reaction? A: A successful reaction depends on a good setup and diligent monitoring.

ParameterRecommendationRationale
Stoichiometry 1.0 eq. Substrate, 1.05-1.1 eq. NBSA slight excess of NBS ensures full conversion without promoting significant di-bromination.
Solvent Glacial Acetic AcidDissolves starting material and stabilizes intermediates without deactivating the ring. [7][9]
Temperature Start at Room Temperature (20-25°C)Provides a good balance of reaction rate and selectivity. Gentle warming can be applied if needed.
Atmosphere Ambient Air (no inert atmosphere needed)The reaction is not sensitive to air or moisture.
Monitoring Thin-Layer Chromatography (TLC)Essential for determining reaction completion and preventing the formation of side products.

Experimental Protocols

Standard Protocol for the Bromination of 1,8-Naphthyridin-4-ol
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1,8-naphthyridin-4-ol (1.0 eq.).

  • Dissolution: Add glacial acetic acid as the solvent (approx. 10-20 mL per gram of substrate). Stir at room temperature until the solid is fully dissolved.

  • Reagent Addition: Add N-Bromosuccinimide (1.05 eq.) to the solution in a single portion.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress every 30 minutes by TLC (e.g., mobile phase of 10:1 DCM:MeOH). The reaction is typically complete within 1-4 hours.

  • Workup: Once the starting material is consumed, pour the reaction mixture into a beaker containing 10 volumes of cold water. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake thoroughly with water and then with a small amount of cold diethyl ether to aid in drying.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel using a gradient of 0-5% methanol in dichloromethane.

Product Characterization Checklist

Upon obtaining the purified product, it is essential to confirm its identity and purity.

  • ¹H and ¹³C NMR: To confirm the structure and regiochemistry of bromine substitution.

  • Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern characteristic of a monobrominated compound.

  • Melting Point (MP): To assess the purity of the crystalline solid.

References

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  • ChemicalBook. (2024, April 17). How does NBS work in organic chemistry?
  • Organic Chemistry Portal. N-Bromosuccinimide (NBS).
  • Nanjing Suru Chemical Co., Ltd. (2025, July 8).
  • ChemHelp ASAP. (2021, February 11). Electrophilic aromatic bromination with N-bromosuccinimide [Video]. YouTube.
  • ACS Omega. (2021, October 15).
  • Lumen Learning.
  • Common Organic Chemistry.
  • Google Patents. Process for the preparation of 4-bromo-1,8-naphthalic acid anhydride.
  • MDPI. (2021). One Pot Synthesis of New Powerful Building Blocks in 1,8-Naphthalimide Chemistry. Molecules, 26(23), 7179.
  • National Institutes of Health. (2016). Sustainable Aerobic Bromination with Controllable Chemoselectivity. Scientific Reports, 6, 26178.
  • University of Michigan.
  • Chemistry LibreTexts. (2022, September 24). 16.
  • Chad's Prep. (2021, March 4). 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry [Video]. YouTube.
  • Organic Chemistry Portal.
  • National Institutes of Health. (2017).
  • BenchChem.
  • Chemia. (2022, April 8).
  • Chemia. (2022, March 28).

Sources

Overcoming solubility issues of 3-Bromo-1,8-naphthyridin-4-ol in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Overcoming Solubility Challenges of 3-Bromo-1,8-naphthyridin-4-ol

Ticket ID: #SOL-3BR-18NAP Topic: Solubility Optimization & Handling Guide Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Executive Summary: The "Brick Dust" Challenge

Researchers working with 3-Bromo-1,8-naphthyridin-4-ol (and its tautomer 3-bromo-1,8-naphthyridin-4(1H)-one ) frequently encounter severe insolubility in standard organic solvents (DCM, THF, EtOAc).[1] This "brick dust" behavior is not an impurity issue but a fundamental physical property derived from the molecule's ability to form robust intermolecular hydrogen-bonding networks and


-

stacking interactions in the crystal lattice.[1]

This guide provides a systematic approach to solubilizing this scaffold for synthesis, purification, and analysis, moving beyond trial-and-error to mechanistically grounded solutions.

Module 1: The Mechanistic "Why" (Root Cause Analysis)

Q: Why is this compound insoluble in everything from Dichloromethane to Water?

A: The insolubility stems from two competing structural factors:

  • Lactam-Lactim Tautomerism: While often drawn as the "4-ol" (enol), the compound predominantly exists as the 4-one (lactam) tautomer in the solid state and polar solutions.[1] This creates a donor-acceptor motif (N-H

    
     O=C) that facilitates the formation of extremely stable, high-melting-point dimers or polymeric chains.[1]
    
  • Lattice Energy: The planar naphthyridine core allows for tight

    
    -stacking.[1] The bromine atom at the 3-position adds lipophilicity but also increases the molecular weight and packing efficiency without adding a solubilizing "handle."[1]
    

Visualizing the Problem: The molecule acts like "molecular velcro," sticking to itself more strongly than to solvent molecules. To dissolve it, you must disrupt these specific intermolecular forces.

Module 2: Solvent Selection & Screening (Troubleshooting)

Q: Which solvents actually work?

A: You must categorize solvents by their ability to disrupt hydrogen bonds (H-bonds) or protonate the basic nitrogen centers.[1]

Solvent ClassRecommended SolventsMechanism of ActionApplication
Super-Solvents DMSO, NMP, DMAc High dipole moment; Strong H-bond acceptors disrupt the N-H

O=C dimer.[1]
Reactions (SNAr, couplings), Stock solutions.
Acidic Media TFA, Acetic Acid, Formic Acid Protonates the N8 nitrogen, breaking the lattice via charge repulsion.NMR, LCMS, Deprotection reactions.
Binary Mixtures DCM:MeOH (9:1 to 4:1) MeOH acts as a H-bond donor/acceptor bridge; DCM solvates the lipophilic Br-core.[1]Chromatography, Extractions.[2][3]
Fluorinated HFIP (Hexafluoroisopropanol) Strong H-bond donor; disrupts aggregation.[1]NMR, specialized reactions.

Q: I need to run an NMR, but it crashes out of CDCl3. What do I do?

A: Do not use pure CDCl3.

  • Add Co-solvent: Add 5-10% CD3OD or DMSO-d6 to the CDCl3.[1] This disrupts the H-bonding network.[1]

  • Acidify: Add 1-2 drops of TFA-d (Trifluoroacetic acid-d). This protonates the ring nitrogen (likely N8), instantly solubilizing the compound as a salt.

    • Warning: This shifts chemical shifts (

      
      ).[2] Report as "CDCl3 + TFA-d".[1]
      

Module 3: Reaction & Purification Workflows

Q: How do I purify this if it won't dissolve in my column eluent?

A: Standard flash chromatography (Hexane/EtOAc) will fail. The compound will streak or remain at the baseline.

Protocol A: The "Polar Spike" Chromatography Method

  • Stationary Phase: Standard Silica Gel (40-63 µm).[1]

  • Mobile Phase: Dichloromethane (DCM) with Methanol (MeOH) .

  • The Secret Ingredient: Add 1% Triethylamine (TEA) or 1% Acetic Acid to the mobile phase.

    • For 3-Bromo-1,8-naphthyridin-4-ol: Use DCM:MeOH:Acetic Acid (95:4:1) . The acid suppresses ionization of the enol/lactam, keeping it neutral and reducing tailing.

Protocol B: Recrystallization (The "Dissolve Hot" Technique) Since chromatography is difficult, recrystallization is often superior.

  • Solvent: Glacial Acetic Acid or DMF.

  • Method:

    • Suspend crude solid in minimal Acetic Acid.

    • Heat to reflux (ensure complete dissolution).

    • Slowly cool to room temperature.

    • Optional: Add an anti-solvent (Water or Ether) dropwise if no crystals form.

    • Filter and wash with cold ether.

Module 4: Chemical Modification (The Permanent Fix)

Q: Can I modify the molecule to make it soluble for subsequent steps?

A: Yes. If the "4-ol" functionality is not required immediately, protect it.[1] This eliminates the H-bond donor, drastically improving solubility in DCM/THF.[1]

Strategy: O-Alkylation / O-Sulfonylation Converting the C=O/C-OH to a C-OR or C-OTf group breaks the tautomeric equilibrium.[1]

  • Reaction: Treat with POBr3 (to make 3,4-dibromo-1,8-naphthyridine) or Tf2O (Triflic anhydride).[1]

  • Result: The resulting bromide or triflate is highly soluble in organic solvents and serves as an excellent handle for Palladium-catalyzed cross-couplings (Suzuki, Buchwald).[1]

Visual Decision Tree: Solubilization Logic

SolubilityLogic Start Start: 3-Bromo-1,8-naphthyridin-4-ol (Insoluble Solid) Goal What is your goal? Start->Goal Analysis Analysis (NMR/LCMS) Goal->Analysis Reaction Chemical Reaction Goal->Reaction Purification Purification Goal->Purification Acidify Add Acid (TFA, Formic) Protonation breaks aggregates Analysis->Acidify LCMS/NMR PolarNMR Use DMSO-d6 or CDCl3 + MeOD Analysis->PolarNMR NMR only HighTemp High Temp (>80°C) in DMF/DMSO/NMP Reaction->HighTemp Standard Protect Derivatize: Convert to -Cl, -Br, or -OTf Reaction->Protect If coupling needed Recryst Recrystallization: Glacial AcOH or DMF/H2O Purification->Recryst High Purity Column Column Chromatography: DCM:MeOH (9:1) + 1% AcOH Purification->Column Small Scale

Caption: Decision logic for selecting the appropriate solubilization strategy based on experimental intent.

References

  • Litvinov, V. P. (2004). Chemistry of 1,8-naphthyridines. Russian Chemical Reviews, 73(7), 637–669. [1]

  • Anderson, E. C., et al. (2019).[4] A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry, 21, 3050-3058.[1][4]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12422527, 4-Bromo-1,8-naphthyridine. Retrieved from PubChem.[5][6]

  • Murguly, E., et al. (1999).[7] Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases. Journal of the Chemical Society, Perkin Transactions 2, 2789-2794.[1][7]

Sources

Troubleshooting palladium catalyst poisoning with naphthyridine substrates

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with palladium-catalyzed reactions involving naphthyridine-containing substrates. Naphthyridines and other nitrogen-containing heterocycles are known to complicate these reactions, often leading to catalyst deactivation and poor yields.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address these specific issues.

Frequently Asked Questions (FAQs)

Q1: Why are my palladium-catalyzed cross-coupling reactions with naphthyridine substrates failing or giving low yields?

A1: The primary reason for failure or low yields in these reactions is often catalyst poisoning by the naphthyridine substrate itself.[2] The nitrogen atoms in the naphthyridine ring can coordinate strongly to the palladium catalyst, leading to the formation of inactive catalyst species and preventing it from participating in the catalytic cycle.[1][3] This strong coordination can effectively "poison" the catalyst.

Q2: What are the visible signs of catalyst deactivation in my reaction?

A2: A common sign of catalyst deactivation is the formation of a black precipitate, known as palladium black.[4] This indicates that the soluble, active palladium species has aggregated and precipitated out of the solution, rendering it catalytically inactive.[4][5] Other signs include a reaction that starts but then stalls, or inconsistent results between different batches of reagents.[4]

Q3: Can the specific isomer of naphthyridine affect the reaction outcome?

A3: Yes, the position of the nitrogen atoms within the naphthyridine ring system can influence the extent of catalyst inhibition. For instance, 1,8-naphthyridine is known to form stable paddlewheel complexes with palladium, which can act as a catalyst reservoir or, more likely, an inactive species.[6] Isomers with more accessible nitrogen lone pairs may exhibit stronger coordination to the palladium center.

Q4: Are there general strategies to overcome catalyst poisoning by nitrogen heterocycles?

A4: Yes, several strategies can be employed. These include careful selection of ligands, using catalyst precursors that are less susceptible to poisoning, and modifying the reaction conditions.[7][8] For example, using bulky, electron-rich ligands can sterically shield the palladium center and disfavor coordination with the naphthyridine.[8][9]

Troubleshooting Guides

This section provides detailed troubleshooting advice for specific problems encountered during palladium-catalyzed reactions with naphthyridine substrates.

Problem 1: Low or No Product Yield

When a reaction yields little to no desired product, a systematic approach is needed to identify the root cause.

Initial Diagnosis: Is the Catalyst Being Poisoned?

The primary suspect is often the deactivation of the palladium catalyst by the naphthyridine substrate. The Lewis basic nitrogen atoms of the naphthyridine can coordinate to the palladium center, leading to catalytically inactive species.[2][10]

Experimental Protocol: Diagnosing Catalyst Poisoning
  • Baseline Reaction: Run the reaction under your standard conditions and carefully record the yield.

  • Control Reaction without Naphthyridine: If possible, run the reaction with a similar substrate that does not contain the naphthyridine moiety. A significantly higher yield in the control reaction strongly suggests catalyst poisoning by the naphthyridine.

  • High-Purity Reagent Test: Rerun the baseline reaction using reagents and solvents of the highest possible purity. Impurities, especially other nitrogen-containing compounds or sulfur compounds, can also act as catalyst poisons.[4][7] A notable improvement in yield points to impurities as a contributing factor.

Solutions and Mitigation Strategies
  • Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands can help to stabilize the active palladium species and prevent coordination with the naphthyridine.[8][9]

    Ligand TypeExamplesRationale
    Bulky Monodentate Phosphines XPhos, SPhos, RuPhos, t-Bu3PTheir large steric bulk can physically block the naphthyridine from accessing the palladium center.[9]
    N-Heterocyclic Carbenes (NHCs) IPr, SIMesThese are strong σ-donors that form robust bonds with palladium, making the catalyst less susceptible to displacement by the naphthyridine.[9]
  • Catalyst Precursor: The choice of palladium precursor can also be important. Pre-formed Pd(0) sources like Pd(dba)₂ or Pd₂(dba)₃ may be more susceptible to poisoning than Pd(II) precursors that are reduced in situ.[2] Some studies suggest that using a Pd(0) source can be advantageous as it has a weaker affinity for nitrogen-containing ligands compared to Pd(II) species.[2]

  • Slow Addition of the Naphthyridine Substrate: Adding the naphthyridine-containing reactant slowly over the course of the reaction can help to maintain a low concentration of the potential poison in the reaction mixture at any given time.[8] This can allow the desired catalytic cycle to proceed more efficiently.

  • Use of Additives: In some cases, additives can mitigate catalyst poisoning. For example, trimethyl borate has been shown to enhance reaction rates in Suzuki-Miyaura couplings of nitrogen heterocyles by coordinating to the nitrogen atoms and preventing them from binding to the palladium catalyst.[10]

Problem 2: Formation of Palladium Black

The appearance of a black precipitate is a clear indication of catalyst decomposition and aggregation.[4]

Understanding the Cause

Palladium black forms when the soluble, catalytically active Pd(0) species agglomerates into larger, insoluble particles.[4][5] This can be triggered by several factors, including:

  • High reaction temperatures

  • Inappropriate solvent choice[11]

  • Presence of impurities[4]

  • Ligand dissociation from the palladium center

Troubleshooting Steps
  • Lower the Reaction Temperature: High temperatures can accelerate the rate of catalyst decomposition.[5] If the reaction allows, try running it at a lower temperature.

  • Solvent Selection: The solvent can play a role in stabilizing the active catalytic species.[11] In some cases, a more coordinating solvent can help to keep the palladium in solution. However, highly polar solvents like DMF have also been associated with catalyst deactivation in some systems.[12]

  • Ensure Ligand Stability: If the ligand is dissociating from the palladium, it leaves the metal center vulnerable to aggregation. Using more strongly binding ligands, such as NHCs, can help to prevent this.[9]

  • Maintain an Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then be more prone to decomposition.[4] Ensure the reaction is performed under a rigorously inert atmosphere (e.g., argon or nitrogen).

Problem 3: Inconsistent Reaction Outcomes

Variability in yield and reaction time between batches can be frustrating. This often points to subtle differences in reagent quality or reaction setup.

Identifying the Source of Inconsistency
  • Reagent Purity: As mentioned earlier, even trace impurities in your starting materials or solvents can have a significant impact on catalyst activity.[4][7]

  • Water Content: The presence of water can be detrimental in some cross-coupling reactions, leading to side reactions like protodeboronation in Suzuki couplings.[8] Ensure you are using anhydrous solvents and reagents.

  • Catalyst Activity: The activity of your palladium catalyst can vary between batches, especially if it has been stored for a long time or handled improperly.

Strategies for Reproducibility
  • Standardize Reagent Purification: Implement a consistent protocol for purifying all reagents and solvents before use.

  • Use a Glovebox or Schlenk Line: For highly sensitive reactions, performing the entire setup in a glovebox or using proper Schlenk techniques can help to exclude air and moisture rigorously.

  • Test Catalyst Batches: If you suspect your catalyst is the issue, test a new batch against a known, reliable reaction to confirm its activity.

Visualizing the Problem: Catalyst Poisoning by Naphthyridine

The following diagram illustrates the competitive binding between a desired ligand and a naphthyridine substrate for the palladium center, leading to catalyst deactivation.

catalyst_poisoning Pd_active Active Pd(0) Catalyst Catalytic_Cycle Productive Catalytic Cycle Pd_active->Catalytic_Cycle Productive Path Inactive_Complex Inactive Pd-Naphthyridine Complex (Poisoned) Pd_active->Inactive_Complex Unproductive Path (Poisoning) Ligand Desired Ligand (e.g., Phosphine) Ligand->Pd_active Binds to Stabilize Naphthyridine Naphthyridine Substrate Naphthyridine->Inactive_Complex Strong Coordination

Caption: Competitive binding leading to catalyst poisoning.

Troubleshooting Workflow

This flowchart provides a logical sequence of steps to follow when troubleshooting a problematic reaction.

troubleshooting_workflow start Start: Low/No Yield check_catalyst Is Palladium Black Observed? start->check_catalyst address_decomposition Address Catalyst Decomposition: - Lower Temperature - Change Solvent - Use Stabilizing Ligand check_catalyst->address_decomposition Yes run_controls Run Diagnostic Experiments: 1. Control without Naphthyridine 2. High-Purity Reagents Test check_catalyst->run_controls No yes_black Yes no_black No address_decomposition->run_controls poisoning_suspected Is Poisoning by Naphthyridine Suspected? run_controls->poisoning_suspected mitigate_poisoning Implement Mitigation Strategies: - Bulky Ligands - Slow Addition - Additives (e.g., Trimethyl Borate) poisoning_suspected->mitigate_poisoning Yes check_other Investigate Other Factors: - Reagent Purity - Anhydrous Conditions - Base/Other Additives poisoning_suspected->check_other No yes_poisoning Yes no_poisoning No end Reaction Optimized mitigate_poisoning->end check_other->end

Caption: A systematic workflow for troubleshooting.

References

  • Nielsen, M. T., et al. (2021). The paddlewheel complex of 1,8-naphthyridine and palladium(II). DTU Research Database. Available at: [Link]

  • Wikipedia. (n.d.). Catalyst poisoning. In Wikipedia. Retrieved from [Link]

  • BenchChem. (2025).
  • Dong, W. D., et al. (2008). Interactions of 1,5-naphthyridine with Pd(en)Cl2 or 2 in aqueous solution. PubMed. Available at: [Link]

  • Chen, G., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. Available at: [Link]

  • O'Brien, A. G., et al. (2014). Deconvoluting Substrates, Support, and Temperature Effects on Leaching and Deactivation of Pd Catalysts: An In Situ Study in Flow. PMC. Available at: [Link]

  • Energy Sustainability Directory. (2023).
  • van der Zwaan, C., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. PMC. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles. BenchChem.
  • Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts.
  • Casares, J. A., et al. (2007). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society. Available at: [Link]

  • StudySmarter. (n.d.).
  • Tannai, H., et al. (2007). Palladium(II) complexes bearing the terpyridine-type tridentate ligand with benzo[b]-1,5-naphthyridin-2-yl groups. Inorganica Chimica Acta.
  • Gfeller, P., et al. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. PubMed. Available at: [Link]

  • O'Brien, A. G., et al. (2014). Deconvoluting Substrates, Support, and Temperature Effects on Leaching and Deactivation of Pd Catalysts: An In Situ Study in Flow. ACS Catalysis. Available at: [Link]

  • Borra, S., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC. Available at: [Link]

  • ResearchGate. (2021). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
  • Szöllősi, G., & Bartók, M. (2021). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI. Available at: [Link]

  • Kudo, N., et al. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles.
  • BenchChem. (2025). Catalyst poisoning issues in cross-coupling reactions with sulfur heterocycles. BenchChem.
  • ResearchGate. (2014). Poisoning effect of some nitrogen compounds on nano-sized nickel catalysts in p-nitrophenol hydrogenation.
  • Gemoets, H. P. L., et al. (2021). Swiping Right on Palladium: Matching Precursors, Ligands, and Reaction Conditions. ChemRxiv. Available at: [Link]

  • Sławiński, J., et al. (2024). The Influence of Ligands on the Pd-Catalyzed Diarylation of Vinyl Esters. MDPI. Available at: [Link]

  • BenchChem. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions. BenchChem.
  • MacMillan, D. S., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available at: [Link]

  • Chen, G., et al. (2011). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. Available at: [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts.
  • ResearchGate. (2008). ChemInform Abstract: Naphthidine Di(radical Cation)s-Stabilized Palladium Nanoparticles for Efficient Catalytic Suzuki—Miyaura Cross-Coupling Reactions.
  • ResearchGate. (2018). Green Synthesis of Naphthyridine Derivatives and their Cytochrome Activity against Human Microsomal P450 1A2: Comparative Studies on Organic and Aqueous Media.
  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
  • Wolska, K., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. PMC. Available at: [Link]

  • Wang, Y., et al. (2020). Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. PMC. Available at: [Link]

  • ResearchGate. (2019). A flexible synthesis of naphthyridine derivatives through diazotization, triflation, and Suzuki reaction.
  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • MDPI. (2017). Recent Advances of Pd/C-Catalyzed Reactions. MDPI. Available at: [Link]

Sources

Minimizing side reactions during the synthesis of 3-Bromo-1,8-naphthyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis and optimization of 3-Bromo-1,8-naphthyridin-4-ol , focusing on minimizing side reactions during the critical bromination and cyclization phases.

Senior Application Scientist Desk Topic: Minimizing Side Reactions & Process Optimization Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

The synthesis of 3-Bromo-1,8-naphthyridin-4-ol (often existing in equilibrium with 3-bromo-1,8-naphthyridin-4(1H)-one ) is a pivotal step in developing CB2 receptor agonists and antibacterial scaffolds. The primary challenge lies in the high nucleophilicity of the naphthyridine core, which leads to competing electrophilic substitutions (regioisomers) and over-bromination.

This guide provides a root-cause analysis of common side reactions and actionable protocols to ensure high purity (>98%) and yield.

Module 1: Critical Reaction Pathways & Impurity Profiling

To troubleshoot effectively, one must visualize the competing pathways. The 3-position is the thermodynamic sink for electrophilic attack, but the 6-position (on the pyridine ring) is a kinetic competitor under forcing conditions.

Pathway Visualization

ReactionPathways SM 1,8-Naphthyridin-4-ol (Starting Material) Target 3-Bromo-1,8-naphthyridin-4-ol (Target) SM->Target Controlled SEAr (1.0-1.05 eq Br2, <60°C) Impurity2 6-Bromo-1,8-naphthyridin-4-ol (Regioisomer) SM->Impurity2 High Temp / Acidic Impurity1 3,6-Dibromo-1,8-naphthyridin-4-ol (Over-bromination) Target->Impurity1 Excess Br2 / Long Rxn Time Reagent Brominating Agent (Br2 or NBS) Reagent->SM

Figure 1: Electrophilic aromatic substitution pathways. The 3-position is preferred, but excess reagent leads to the 3,6-dibromo impurity.

Module 2: Troubleshooting Guide (Q&A Format)

Q1: I am observing significant amounts of the 3,6-dibromo impurity. How do I control the stoichiometry?

Diagnosis: The 1,8-naphthyridine ring is electron-rich. Once the 3-bromo product forms, it remains reactive enough to undergo a second bromination at the 6-position (para to the pyridine nitrogen), especially if the local concentration of bromine is high.

Corrective Protocol:

  • Switch Reagents: Move from elemental Bromine (

    
    ) to N-Bromosuccinimide (NBS) . NBS provides a slow, controlled release of electrophilic bromine.
    
  • Solvent Selection: Use Acetonitrile (MeCN) or DMF . Avoid acetic acid if over-bromination is an issue, as protic solvents can accelerate SEAr rates via hydrogen bonding activation of the carbonyl.

  • Addition Mode: Do not add the brominating agent all at once. Add NBS portion-wise over 1 hour at

    
     to keep the concentration of the active brominating species low relative to the substrate.
    
Q2: My reaction yields a mixture of the target and unreacted starting material, but increasing temperature causes decomposition. What is the optimal temperature window?

Diagnosis: 1,8-naphthyridin-4-ols have poor solubility in common organic solvents, often leading to heterogeneous reactions where the reagent cannot access the solid substrate effectively. Heating improves solubility but promotes oxidative degradation (N-oxide formation) or thermal decomposition.

Optimization Strategy:

  • Temperature: Maintain reaction at 40–60°C . Do not exceed 80°C.

  • Catalysis: Use a catalytic amount of Ammonium Acetate (

    
    )  (5-10 mol%). This acts as a proton shuttle, facilitating the enolization of the 4-ketone tautomer, which is the reactive species for bromination at the 3-position.
    
  • Solubility Aid: If using DMF, ensure the starting material is fully dissolved before adding the brominating agent. If it remains a suspension, sonicate the mixture for 10 minutes prior to reaction.

Q3: How do I remove the 6-bromo regioisomer without column chromatography?

Diagnosis: Separation of regioisomers (3-bromo vs 6-bromo) is difficult due to similar polarity. However, their pKa values and lattice energies differ.

Purification Protocol (Recrystallization):

  • Dissolution: Dissolve the crude solid in boiling Glacial Acetic Acid .

  • Precipitation: Slowly add water (antisolvent) until turbidity is observed.

  • Cooling: Allow to cool to room temperature slowly (over 2 hours). The 3-bromo derivative typically crystallizes out first due to stronger intermolecular hydrogen bonding (dimerization of the 4-pyridone motif).

  • Wash: Filter and wash the cake with cold ethanol to remove surface impurities.

Module 3: Comparative Reaction Conditions

The following table summarizes experimental conditions to minimize side reactions based on literature precedents for naphthyridine scaffolds.

ParameterMethod A: Elemental BromineMethod B: NBS (Recommended)Method C: Oxone/KBr
Reagent

(1.1 eq)
NBS (1.05 eq)

(1.1 eq) + Oxone
Solvent Acetic AcidDMF or MeCNWater/Methanol
Temp



Major Risk 3,6-Dibromo formation (High)Unreacted SM (Low)N-Oxidation
Yield 65-75%85-92% 60-70%
Purity ~90% (requires column)>98% (after wash) ~95%

Module 4: Step-by-Step Optimized Protocol

Objective: Synthesis of 3-Bromo-1,8-naphthyridin-4-ol with <0.5% dibromo impurity.

  • Setup: Charge a 3-neck round bottom flask with 1,8-naphthyridin-4-ol (1.0 eq) and Dimethylformamide (DMF) (10 volumes).

  • Dissolution: Heat to 40°C under

    
     atmosphere until a clear solution or fine suspension is achieved.
    
  • Reagent Addition: Cool to 0°C. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 45 minutes. Note: Exotherm control is critical here.

  • Reaction: Stir at 25°C for 4–6 hours. Monitor by HPLC/TLC.

    • Checkpoint: If >5% SM remains, add 0.05 eq NBS. Do not exceed 1.1 eq total.

  • Quench: Pour the reaction mixture into ice-cold water (30 volumes) with vigorous stirring. The product will precipitate as a white/pale yellow solid.

  • Isolation: Filter the solid. Wash the cake with water (

    
     vol) followed by cold acetone (
    
    
    
    vol) to remove succinimide and residual DMF.
  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

References

  • Regioselective Electrophilic Aromatic Bromination. MDPI. Discusses the high regioselectivity of NBS in polar aprotic solvents for heterocyclic systems.

  • Design, synthesis, and biological evaluation of new 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives. Journal of Medicinal Chemistry. Provides context on the 1,8-naphthyridine scaffold in drug discovery (CB2 agonists).

  • Advances in the Chemistry of Naphthyridines. ResearchGate. Comprehensive review of naphthyridine reactivity and synthesis.

  • One Pot Synthesis of New Powerful Building Blocks in 1,8-Naphthalimide Chemistry. MDPI. Illustrates bromination protocols for related naphthalene-based systems using NBS/H2SO4, highlighting stoichiometry control.

Resolving regioselectivity issues in 1,8-naphthyridine functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Regioselectivity & Reactivity Issues Audience: Medicinal Chemists & Process Development Scientists

Overview: The Electronic Landscape

The 1,8-naphthyridine scaffold presents a unique challenge due to its dual nitrogen atoms at the 1 and 8 positions. This creates a specific electronic bias:

  • Positions 2 & 7 (Alpha): Highly electron-deficient. Prone to nucleophilic attack (

    
    ) and radical attack (Minisci).
    
  • Positions 3 & 6 (Beta): The least reactive positions, requiring specific electrophilic activation or directed C-H activation.

  • Positions 4 & 5 (Gamma): Electron-deficient but sterically distinct from the alpha positions; often a site of secondary radical attack.

  • The "Pocket" (N1-N8): A potent chelation site that frequently poisons transition metal catalysts.

Module 1: Nucleophilic Substitution ( )

Target Zones: C2 and C7

Common Issue: Controlling Mono- vs. Di-substitution

User Question: I am attempting to introduce a nucleophile at C2 using 2,7-dichloro-1,8-naphthyridine, but I consistently get a mixture of mono- (C2) and di-substituted (C2, C7) products. How do I stop at the mono-adduct?

Technical Diagnosis: The 1,8-naphthyridine ring is highly electron-deficient. Once the first chlorine is displaced by a nucleophile (especially an amine or alkoxide), the ring remains sufficiently electron-poor to undergo a second displacement, particularly if the temperature is unregulated.

Troubleshooting Protocol:

VariableRecommendationMechanistic Rationale
Leaving Group Use 2-Fluoro-7-chloro The C-F bond reacts significantly faster (

) in

than C-Cl due to the higher electronegativity of fluorine stabilizing the Meisenheimer complex. This allows kinetic separation of the first addition.
Temperature Cryogenic (-78°C to 0°C) Lower temperatures suppress the activation energy barrier crossing for the second substitution.
Stoichiometry 0.95 equiv. Nucleophile Using a slight deficit of the nucleophile ensures the starting material is statistically favored over the mono-product for any remaining reagent.
Protonation Avoid Acid Catalysis Protonating the N1/N8 renders the ring too electrophilic, accelerating the second substitution. Keep conditions neutral or slightly basic.

Step-by-Step Workflow (Mono-Substitution):

  • Dissolve 2,7-dichloro-1,8-naphthyridine in a polar aprotic solvent (THF or DMF).

  • Cool to -10°C .

  • Add the nucleophile (e.g., amine) dropwise over 30 minutes.

  • Monitor by LCMS. If di-substitution is observed (>5%), immediately quench with dilute ammonium chloride.

Module 2: Radical C-H Functionalization (Minisci Reaction)

Target Zones: C2/C7 (Primary) vs. C4/C5 (Secondary)

Common Issue: Poor Regioselectivity (C2 vs. C4 Mixtures)

User Question: I am using a standard Minisci protocol (AgNO3/Persulfate) to alkylate 1,8-naphthyridine. I am seeing significant alkylation at C4 alongside C2. How do I force C2 selectivity?

Technical Diagnosis: Regioselectivity in Minisci reactions is governed by the overlap between the nucleophilic radical's SOMO and the heterocycle's LUMO.

  • Neutral Conditions: The LUMO coefficients at C2 and C4 are competitive.

  • Acidic Conditions: Protonation of N1/N8 dramatically lowers the LUMO energy and increases the coefficient specifically at C2/C7 (alpha positions), enhancing selectivity.

Troubleshooting Protocol:

ParameterAdjustmentImpact on Selectivity
Acidity (pH) Add TFA (2-5 equiv.) Protonation confines the radical attack to the alpha position (C2) due to charge control.
Radical Source Use Bulky Radicals Tertiary radicals (

-Bu) prefer the sterically open C2/C7 positions over C4 (which is peri-obstructed by C5).
Solvent Switch to biphasic (DCM/H2O) Reduces over-alkylation (polysubstitution) by partitioning the product into the organic phase.

Visual Decision Tree: Minisci Optimization

Minisci_Troubleshooting Start Minisci Reaction Issue Issue_Type Identify Problem Start->Issue_Type Mix C2 vs C4 Mixture Issue_Type->Mix Regioselectivity Low_Yield Low Conversion Issue_Type->Low_Yield Reactivity Sol_Mix Add TFA (Protonate N) Mix->Sol_Mix Sol_Yield Check Catalyst Poisoning (N-Ag coordination) Low_Yield->Sol_Yield Detail_Mix Protonation increases C2 LUMO coefficient Sol_Mix->Detail_Mix Detail_Yield Increase Ag loading or use Photoredox Sol_Yield->Detail_Yield

Caption: Decision logic for optimizing Minisci radical alkylation on 1,8-naphthyridine.

Module 3: Transition Metal C-H Activation

Target Zones: C2 (Directed) or C3 (Remote)

Common Issue: Catalyst Deactivation (The "N-Pocket" Problem)

User Question: My Pd-catalyzed C-H activation fails completely. The starting material is consumed but forms an insoluble black precipitate.

Technical Diagnosis: The 1,8-naphthyridine nitrogens (N1, N8) form a perfect "bite angle" for bidentate chelation to metals like Pd, Rh, and Cu. This forms a stable, catalytically inactive complex (the substrate acts as a ligand poison), preventing the catalytic cycle.

Troubleshooting Protocol:

  • Block the Pocket: Pre-complex the substrate with a Lewis Acid (e.g.,

    
    ) or perform N-oxidation prior to catalysis. The N-oxide can be reduced back to the free base later using 
    
    
    
    or Mo(CO)6.
  • Ligand Overpowering: Use strongly coordinating, bulky ligands that outcompete the naphthyridine nitrogens.

    • Recommended: XPhos, BrettPhos, or N-Heterocyclic Carbenes (NHCs).

  • Alternative Metals: Switch to Ag-mediated oxidative coupling if applicable, as Ag tolerates N-coordination better than Pd(II).

Regioselectivity Map: 1,8-Naphthyridine

Naphthyridine_Map Core 1,8-Naphthyridine Scaffold C2_7 Positions 2 & 7 (Alpha) Core->C2_7 Nucleophilic (SNAr) Radical (Acidic) C3_6 Positions 3 & 6 (Beta) Core->C3_6 Electrophilic (Difficult) Metal-Catalyzed (Remote) C4_5 Positions 4 & 5 (Gamma) Core->C4_5 Radical (Neutral) Lithiation (Directed)

Caption: Reactivity map indicating the dominant functionalization pathways for each position on the scaffold.

Module 4: N-Oxide "Switch" Strategy

Technique: Using N-Oxides to alter regioselectivity.[1][2][3]

If you cannot access C2 via standard C-H activation, convert 1,8-naphthyridine to its mono-N-oxide .

  • Effect: The N-oxide oxygen acts as a directing group (DG) for adjacent C-H activation.

  • Reaction: Treat with

    
    -CPBA to form the N-oxide.
    
  • Result: Enables C2-functionalization via nucleophilic attack (Reissert-Henze reaction) or Pd-catalyzed C-H activation where the oxygen coordinates the metal.

References
  • Regioselective Synthesis via Multi-Component Reactions

    • Title: Regioselective synthesis of functionalized [1,8]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions.[4]

    • Source: Green Chemistry (RSC).[4]

    • Link:[Link]

  • Radical Regioselectivity (Minisci)

    • Title: Radical-Based Regioselective C–H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability.
    • Source: Journal of the American Chemical Society (ACS).
    • Link:[Link]

  • Transition Metal Catalysis & Ligand Effects

    • Title: Transition-Metal-Catalyzed Divergent C–H Functionalization of Five-Membered Heteroarenes (Applicable logic for N-chel
    • Source: Accounts of Chemical Research.[5]

    • Link:[Link]

  • Biological Relevance & Functionalization Review

    • Title: 1,8-Naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities.[6][7]

    • Source: Future Medicinal Chemistry (PubMed).
    • Link:[Link]

Sources

Validation & Comparative

A Predictive Guide to the Mass Spectrometry Fragmentation of 3-Bromo-1,8-naphthyridin-4-ol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as an indispensable tool for the structural elucidation of novel chemical entities. For drug development professionals and medicinal chemists, understanding the fragmentation patterns of heterocyclic compounds is paramount for confirming molecular structures, identifying metabolites, and characterizing impurities. This guide provides an in-depth, predictive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 3-Bromo-1,8-naphthyridin-4-ol, a halogenated heterocyclic compound with potential applications in medicinal chemistry.

This document moves beyond a simple recitation of data. As a senior application scientist, my objective is to offer a predictive framework grounded in the fundamental principles of mass spectrometry. We will dissect the probable fragmentation pathways of 3-Bromo-1,8-naphthyridin-4-ol, comparing its expected behavior with that of structurally related motifs to provide a comprehensive analytical perspective. The insights herein are designed to empower researchers to anticipate, interpret, and validate the mass spectra of this and similar molecules.

The Foundational Principles: Interpreting the Spectra of Halogenated N-Heterocycles

Before delving into the specific fragmentation of our target molecule, it is crucial to understand the key factors that govern its behavior in a mass spectrometer. The structure of 3-Bromo-1,8-naphthyridin-4-ol presents three key features that will dictate its fragmentation: the stable 1,8-naphthyridine core, the bromine substituent, and the 4-ol (or its keto tautomer, 1,8-naphthyridin-4(1H)-one) functionality.

  • The Bromine Isotopic Signature : A hallmark of bromine-containing compounds in mass spectrometry is the presence of two stable isotopes, 79Br and 81Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively)[1]. This results in a characteristic pair of peaks of similar intensity, separated by two mass-to-charge units (m/z), for the molecular ion and any fragment retaining the bromine atom. This "M" and "M+2" pattern is a definitive diagnostic tool for identifying bromine-containing fragments[1][2].

  • Stability of the Heterocyclic Core : Aromatic and heteroaromatic ring systems, like the 1,8-naphthyridine core, are inherently stable. This stability often leads to a relatively intense molecular ion peak in the mass spectrum, as the ionized molecule can delocalize the charge and resist immediate fragmentation[3].

  • Fragmentation of N-Heterocycles : The fragmentation of nitrogen-containing heterocycles often involves the elimination of small, stable neutral molecules. A common pathway is the loss of hydrogen cyanide (HCN) from the pyridine ring, a process that can occur through complex ring rearrangements[4].

  • Influence of the 4-ol/4-one Group : The hydroxyl group at the 4-position can exist in tautomeric equilibrium with its keto form. Under EI conditions, the keto form is likely to be significant. This carbonyl group can undergo a characteristic loss of a neutral carbon monoxide (CO) molecule, a common fragmentation pathway for quinolones and related structures.

Predicted Fragmentation Pathway of 3-Bromo-1,8-naphthyridin-4-ol

The molecular weight of 3-Bromo-1,8-naphthyridin-4-ol (C8H5BrN2O) is 224.96 g/mol (using 79Br). Therefore, we anticipate a prominent molecular ion peak cluster at m/z 225 and 227. The fragmentation cascade is predicted to proceed through several key steps, driven by the principles outlined above.

Proposed Fragmentation Scheme

Below is a proposed fragmentation pathway for 3-Bromo-1,8-naphthyridin-4-ol, visualized using the DOT language.

fragmentation_pathway M [C8H5BrN2O]+• m/z 225/227 Molecular Ion F1 [C8H4N2O]+• m/z 144 Loss of HBr M->F1 - HBr F2 [C8H5N2O]+ m/z 146 Loss of Br• M->F2 - Br• F3 [C7H5BrN2]+• m/z 197/199 Loss of CO M->F3 - CO F4 [C7H5N2]+ m/z 117 Loss of CO from F2 F2->F4 - CO F5 [C6H4BrN]+• m/z 170/172 Loss of HCN from F3 F3->F5 - HCN F6 [C6H4N]+ m/z 90 Loss of HCN from F4 F4->F6 - HCN

Caption: Proposed EI-MS fragmentation pathway for 3-Bromo-1,8-naphthyridin-4-ol.

Step-by-Step Mechanistic Analysis
  • Initial Ionization : The process begins with the ionization of the molecule to form the molecular radical cation, [C8H5BrN2O]+•, which will be observed at m/z 225 and 227 .

  • Primary Fragmentation Pathways :

    • Loss of a Bromine Radical : The C-Br bond is one of the weaker bonds in the molecule, making the loss of a bromine radical (•Br) a highly probable initial fragmentation step. This leads to the formation of an even-electron cation at m/z 146 ([C8H5N2O]+). This fragment will be a singlet peak, as the bromine atom is no longer present[2][5].

    • Loss of Carbon Monoxide : From the keto-tautomer, the expulsion of a neutral CO molecule is a common fragmentation for this type of ring system. This would result in a radical cation at m/z 197 and 199 ([C7H5BrN2]+•), which retains the characteristic bromine isotopic pattern.

    • Loss of Hydrogen Bromide : The elimination of a neutral HBr molecule is another possible fragmentation pathway for bromo-compounds[2]. This would lead to a radical cation at m/z 144 ([C8H4N2O]+•).

  • Secondary Fragmentation : The primary fragment ions can undergo further fragmentation:

    • The m/z 146 ion can subsequently lose a CO molecule to yield a fragment at m/z 117 ([C7H5N2]+).

    • The m/z 197/199 fragment can lose a molecule of HCN, a characteristic fragmentation of the pyridine ring, to produce a fragment at m/z 170/172 ([C6H4BrN]+•).

    • Further fragmentation of the m/z 117 ion could involve the loss of HCN to give a fragment at m/z 90 ([C6H4N]+).

Comparative Fragmentation Analysis

To provide context for these predictions, it is useful to compare the expected fragmentation of 3-Bromo-1,8-naphthyridin-4-ol with simpler, related molecules.

CompoundKey Fragmentation PathwaysRationale
Bromobenzene Loss of •Br to form C6H5+ (m/z 77)The primary fragmentation is the cleavage of the C-Br bond, with the positive charge remaining on the stable phenyl cation[2].
Quinolin-4-ol Loss of CO, followed by loss of HCNThis demonstrates the characteristic fragmentation of the 4-hydroxyquinoline core, which is analogous to one half of the 1,8-naphthyridin-4-ol structure.
3-Bromo-1,8-naphthyridin-4-ol (Predicted) Initial loss of •Br or CO, followed by sequential losses of CO or HCN.The fragmentation is a composite of the behaviors of the individual structural motifs: the lability of the C-Br bond and the characteristic losses from the heterocyclic ring system.

This comparison highlights how the fragmentation of a complex molecule can be logically deduced from the known behavior of its constituent parts. The presence of the bromine atom provides an easily accessible fragmentation pathway (loss of •Br), while the naphthyridinone core dictates the subsequent losses of small neutral molecules.

Experimental Protocol for Mass Spectrometry Analysis

To validate the predicted fragmentation patterns, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, incorporating steps for calibration and verification.

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis P1 Dissolve 1 mg of sample in 1 mL of HPLC-grade methanol P2 Vortex to ensure complete dissolution P1->P2 P3 Filter through a 0.22 µm syringe filter P2->P3 M3 Inject 1 µL of the prepared sample via direct insertion probe or GC inlet P3->M3 M1 Calibrate mass spectrometer using perfluorotributylamine (PFTBA) M2 Set instrument parameters: Ionization Mode: Electron Ionization (EI) Electron Energy: 70 eV Source Temperature: 230°C Quadrupole Temperature: 150°C Scan Range: m/z 50-350 M1->M2 M2->M3 M4 Acquire data in full scan mode M3->M4 D1 Identify the molecular ion peak cluster (M and M+2) M4->D1 D2 Analyze the isotopic pattern to confirm the presence of bromine D1->D2 D3 Identify major fragment ions and calculate neutral losses D2->D3 D4 Compare experimental fragmentation with the predicted pathway D3->D4

Caption: A comprehensive workflow for the MS analysis of 3-Bromo-1,8-naphthyridin-4-ol.

1. Sample Preparation

  • Weigh approximately 1 mg of 3-Bromo-1,8-naphthyridin-4-ol.
  • Dissolve the sample in 1 mL of a suitable volatile solvent, such as HPLC-grade methanol or acetonitrile.
  • Vortex the solution to ensure complete dissolution.
  • If necessary, filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

2. Instrumentation and Data Acquisition

  • Instrument : A high-resolution gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe mass spectrometer.
  • Ionization Mode : Electron Ionization (EI).
  • Electron Energy : 70 eV (standard for EI to generate reproducible fragmentation patterns).
  • Mass Analyzer : Quadrupole or Time-of-Flight (TOF).
  • Scan Range : m/z 50-350 to ensure capture of the molecular ion and all significant fragments.
  • Inlet System : If using GC, a suitable capillary column (e.g., HP-5ms) should be used with a temperature program that ensures elution of the analyte without thermal degradation. For a direct insertion probe, a gentle heating ramp should be applied.
  • Calibration : Prior to analysis, the mass spectrometer should be calibrated using a standard calibrant such as perfluorotributylamine (PFTBA) to ensure mass accuracy.

3. Data Analysis

  • Examine the acquired spectrum for the characteristic M and M+2 isotopic pattern of the molecular ion (m/z 225/227).
  • Identify the major fragment ions in the spectrum.
  • Calculate the mass differences between the molecular ion and the fragment ions to determine the neutral losses.
  • Compare the observed fragments and neutral losses with the predicted fragmentation pathway.
  • Utilize spectral databases (e.g., NIST, Wiley) to search for matches or similarities with known compounds, while being mindful that novel compounds will likely not have an exact match.

Conclusion

The mass spectrometry fragmentation of 3-Bromo-1,8-naphthyridin-4-ol is predicted to be a rich and informative process, governed by the interplay of its bromine substituent and its heterocyclic core. The definitive M/M+2 isotopic signature will serve as a primary identifier for bromine-containing ions. The fragmentation cascade is expected to be initiated by the loss of a bromine radical or a carbon monoxide molecule, followed by subsequent eliminations of small neutral species such as HCN.

By understanding these foundational principles and comparing the expected behavior to that of simpler structural analogs, researchers can approach the analysis of this and related molecules with a predictive and logical framework. This guide provides not only a theoretical roadmap for interpreting the mass spectrum of 3-Bromo-1,8-naphthyridin-4-ol but also a robust experimental protocol to acquire high-quality, verifiable data. This combined approach of predictive analysis and rigorous experimentation is crucial for the confident structural elucidation of novel compounds in the field of drug discovery and development.

References

  • Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane . Available at: [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh . Available at: [Link]

  • Mass Spectrometry: Fragmentation . Available at: [Link]

  • CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018) - CHEMISTRY 1000 . Available at: [Link]

  • Pathways for Mass Spectra Fragmentation of Azulen-1-yl Substituted Six-membered Heterocycles - ResearchGate . Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts . Available at: [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines . Available at: [Link]

  • Mass Spectrometry: Fragmentation Mechanisms - YouTube . Available at: [Link]

  • Fragmentation Mechanisms - Intro to Mass Spectrometry . Available at: [Link]

  • mass spectra - fragmentation patterns - Chemguide . Available at: [Link]

Sources

Comparing reactivity of 3-bromo vs 3-chloro-1,8-naphthyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 3-bromo-1,8-naphthyridin-4-ol versus 3-chloro-1,8-naphthyridin-4-ol , designed for medicinal chemists and process development scientists.

Executive Summary

In the structural optimization of 1,8-naphthyridine scaffolds—widely used in antibacterial (e.g., nalidixic acid analogs) and CB2 receptor agonist discovery—the choice of the C3-halogen substituent is a critical decision point.[1]

While both the 3-bromo and 3-chloro derivatives serve as gateways to C3-functionalized libraries, 3-bromo-1,8-naphthyridin-4-ol is the superior intermediate for palladium-catalyzed cross-couplings due to facile oxidative addition.[1][2] The 3-chloro analog, while offering atom economy and cost benefits, exhibits significant kinetic inertness requiring specialized, electron-rich phosphine ligands (e.g., Buchwald ligands) for successful coupling.[1] Conversely, the 3-chloro substituent offers superior stability if the primary synthetic objective involves harsh downstream transformations at the C4 position prior to C3 functionalization.

Physicochemical & Structural Analysis

The reactivity difference is rooted in the carbon-halogen bond properties at the C3 position (vinylogous amide/heteroaromatic position).[1][2]

Feature3-Bromo-1,8-naphthyridin-4-ol3-Chloro-1,8-naphthyridin-4-olImpact on Reactivity
C-X Bond Length ~1.86 Å~1.73 ÅLonger C-Br bond facilitates metal insertion.[1][2]
Bond Dissociation Energy ~81 kcal/mol~96 kcal/molHigher BDE of C-Cl makes oxidative addition the rate-limiting step.[1][2]
Polarizability HighModerateBromine is a softer electrophile, stabilizing transition states in Pd(0)/Pd(II) cycles.[1][2]
Lipophilicity (ClogP) ~1.2~0.9Br is more lipophilic; impacts solubility in non-polar coupling solvents (Toluene/Dioxane).[1][2]
Tautomeric State Predominantly 4-pyridone formPredominantly 4-pyridone formReacts as an electrophile at C3; Nucleophile at N1/O.

Synthesis Pathways

Both compounds are accessible from the parent 1,8-naphthyridin-4-ol via electrophilic halogenation.[1][2] The parent scaffold is typically synthesized via the Friedländer condensation or from 2-aminopyridine via the Gould-Jacobs reaction .[1][2]

Pathway Diagram: Synthesis & Divergence

SynthesisPath Start 2-Aminopyridine Inter Diethyl ethoxymethylenemalonate (120°C) Start->Inter Condensation Cyclization Dowtherm A (250°C) Inter->Cyclization Cyclization Parent 1,8-Naphthyridin-4-ol (Parent Scaffold) Cyclization->Parent Hydrolysis/Decarboxylation Br_Prod 3-Bromo-1,8-naphthyridin-4-ol (High Reactivity) Parent->Br_Prod Br2, AcOH (Electrophilic Subst.) Cl_Prod 3-Chloro-1,8-naphthyridin-4-ol (High Stability) Parent->Cl_Prod NCS or SO2Cl2 (Chlorination)

Caption: Divergent synthesis of 3-halo-1,8-naphthyridin-4-ols from common precursors.

Reactivity Profile: The Critical Comparison

A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

This is the primary application for these intermediates.[1][2]

  • 3-Bromo: Reacts under standard conditions (Pd(PPh3)4, Na2CO3, DME/H2O).[1][2] The oxidative addition of Pd(0) into the C-Br bond is fast.[1][2]

  • 3-Chloro: Often requires "forcing" conditions or advanced catalyst systems (e.g., Pd2(dba)3 + XPhos or SPhos) to overcome the high activation energy of the C-Cl bond insertion.[1][2]

Experimental Insight: In comparative studies of 3-halo-4-pyridones (analogs), the bromo-derivative typically reaches full conversion in 2-4 hours at 80°C, while the chloro-derivative may remain <10% converted under identical conditions, requiring microwave irradiation or temperatures >100°C to proceed.[1][2]

B. Orthogonal Functionalization (The "One-Pot" Strategy)

A key advantage of the 3-bromo analog is the ability to perform sequential functionalization when converted to the 3-bromo-4-chloro-1,8-naphthyridine .[1][2]

  • Step 1 (

    
    ):  The C4-Cl is highly reactive and can be displaced by amines/alkoxides selectively without disturbing the C3-Br bond.[1][2]
    
  • Step 2 (Coupling): The C3-Br survives Step 1 and is then available for Suzuki coupling.[1][2]

    • Note: If the starting material were 3-chloro-4-chloro , selectivity in Step 1 is harder to control, and Step 2 is significantly more difficult.[1][2]

Reactivity Flowchart

Reactivity Substrate 3-Bromo-4-chloro-1,8-naphthyridine Step1 Step 1: Nucleophilic Displacement (SnAr) Reagent: R-NH2, Heat Substrate->Step1 C4-Cl Displacement (Fast) Inter Intermediate: 3-Bromo-4-amino-1,8-naphthyridine Step1->Inter Step2 Step 2: Suzuki Coupling Reagent: Ar-B(OH)2, Pd(0) Inter->Step2 C3-Br Coupling Product Final Product: 3-Aryl-4-amino-1,8-naphthyridine Step2->Product

Caption: Sequential functionalization strategy leveraging the reactivity difference between C4-Cl and C3-Br.

Experimental Protocols

Protocol A: Synthesis of 3-Bromo-1,8-naphthyridin-4-ol

Mechanism: Electrophilic Aromatic Substitution.[1][2]

  • Dissolution: Suspend 1,8-naphthyridin-4-ol (10 mmol) in glacial acetic acid (20 mL).

  • Addition: Add a solution of bromine (10.5 mmol, 1.05 eq) in acetic acid (5 mL) dropwise over 15 minutes at room temperature.

    • Why: Slow addition prevents over-bromination.[1][2]

  • Reaction: Heat the mixture to 60°C for 2 hours. Monitor by TLC (10% MeOH in DCM).[1][2]

  • Workup: Cool to room temperature. Pour into ice water (100 mL). The product typically precipitates.[1][2] Filter, wash with water and diethyl ether to remove traces of acetic acid.[1]

  • Purification: Recrystallize from ethanol/DMF if necessary.

    • Expected Yield: 75-85%.[1][2][3]

Protocol B: Suzuki Coupling of 3-Bromo-1,8-naphthyridin-4-ol

Scope: Installation of aryl/heteroaryl groups at C3.[1][2]

  • Setup: In a sealed tube, combine 3-bromo-1,8-naphthyridin-4-ol (1.0 eq), Arylboronic acid (1.2 eq), and

    
     (2.0 eq).
    
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio).

    • Why: The aqueous component is crucial for dissolving the inorganic base and activating the boronic acid.[2]

  • Degassing: Bubble Argon through the mixture for 10 minutes.

    • Critical Step: Oxygen poisons the Pd(0) catalyst.[1][2]

  • Catalyst: Add

    
     (5 mol%). Seal the tube immediately.
    
  • Reaction: Heat to 90-100°C for 4-12 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate. Purify via flash chromatography.
    

References

  • Synthesis of 1,8-Naphthyridine Derivatives: Ferrarini, P. L., et al. "Design, synthesis, and biological evaluation of new 1,8-naphthyridin-4(1H)-on-3-carboxamide... as CB2 selective agonists."[1][2][4] Journal of Medicinal Chemistry, 49(20), 5947-5957.[1][2]

  • General Reactivity of 3-Halo-4-pyridones: Khetmalis, Y. M., et al. "Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues."[1][2] RSC Advances.

  • Suzuki Coupling Mechanisms: BenchChem Reactivity Guide, "Bromo- vs. Chloro-Substituents in Cross-Coupling." [1][2]

  • Friedländer Synthesis Context: Anderson, E. C., et al.[1][5] "A mild synthesis of substituted 1,8-naphthyridines." Green Chemistry.

Sources

Technical Validation Guide: Structure Confirmation of 3-Bromo-1,8-naphthyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: In medicinal chemistry, 1,8-naphthyridine scaffolds are privileged structures for antibacterial and anticancer drug discovery. However, the precise structural assignment of 3-Bromo-1,8-naphthyridin-4-ol presents a classic tautomeric ambiguity. Does it exist as the enol (4-ol) or the keto (4-one, lactam) form?

The Solution: While solution-phase NMR (


H, 

C) often yields averaged signals due to rapid proton exchange, Single-Crystal X-ray Diffraction (SC-XRD) provides the definitive, atomic-resolution snapshot required for regulatory submission and structure-activity relationship (SAR) modeling.

This guide details the experimental workflow to unambiguously confirm the structure, focusing on the critical differentiation between the hydroxyl and carbonyl tautomers using crystallographic metrics.

Part 1: Comparative Analysis of Structural Determination Methods

For a researcher isolating 3-Bromo-1,8-naphthyridin-4-ol, choosing the right validation tool is critical. The following table contrasts the performance of SC-XRD against standard alternatives.

Table 1: Structural Validation Performance Matrix
FeatureX-Ray Crystallography (SC-XRD) Solution NMR (

H/

C)
FT-IR Spectroscopy DFT Computation
Primary Output 3D Atomic Coordinates (CIF)Chemical Shifts (

), Couplings (

)
Functional Group VibrationsPredicted Energy Minima
Tautomer ID Definitive. Direct measurement of C–O vs. C=O bond lengths.Ambiguous. Fast exchange often averages signals; solvent dependent.Indicative. C=O stretch visible but shifts with H-bonding.Hypothetical. Predicts stability, not experimental reality.
Stereochemistry Absolute configuration (using Br anomalous scattering).Relative configuration (NOESY/ROESY).None.N/A
Sample State Solid (Crystal).Solution.Solid/Liquid.Gas/Solvent Model.
Limitations Requires single crystal; static snapshot.Requires solubility; dynamic averaging.Low resolution; peak overlap.Dependence on basis set/functional.[1][2][3]
The "One" vs. "Ol" Tautomer Problem

The core scientific question for this molecule is the location of the proton on the pyridyl-like ring.

  • 4-ol form (Enol): Proton is on the Oxygen. C–O bond is single (~1.35 Å). Aromaticity is fully retained in the pyridine ring.

  • 4-one form (Keto/Lactam): Proton is on the Nitrogen (N1 or N8). C–O bond is double (~1.24 Å). This form is often favored in the solid state due to intermolecular hydrogen bonding (dimer formation).

Expert Insight: Do not rely solely on NMR. In polar aprotic solvents (DMSO-


), the lactam (NH) form often predominates, but the signal can be broad or invisible due to quadrupole broadening or exchange. X-ray is the only method to "freeze" and measure the bond order directly.

Part 2: Experimental Protocol (SC-XRD)

This protocol is designed to maximize the probability of obtaining diffraction-quality crystals for 3-Bromo-1,8-naphthyridin-4-ol, leveraging the heavy bromine atom for potential phasing or absolute structure determination.

Phase 1: Crystallization Strategy

Objective: Grow single crystals >0.1 mm in at least two dimensions.

  • Solvent Selection: The molecule is moderately polar. Avoid pure water.

    • Primary Screen: Ethanol, Acetonitrile, DMF.

    • Antisolvents: Diethyl ether, Pentane, Water.

  • Method A: Slow Evaporation (Preferred for initial screen)

    • Dissolve 10 mg of sample in 2 mL of Methanol/Dichloromethane (1:1).

    • Filter through a 0.45 µm PTFE syringe filter into a clean vial.

    • Cover with parafilm, poke 3-4 pinholes, and leave undisturbed at 20°C.

  • Method B: Vapor Diffusion (Hanging Drop)

    • Reservoir: 500 µL Acetonitrile.

    • Drop: 2 µL saturated solution (in DMSO) + 2 µL reservoir solvent.

    • Seal and incubate.

Phase 2: Data Collection & Reduction
  • Source: Mo-K

    
     (
    
    
    
    = 0.71073 Å) is preferred over Cu-K
    
    
    to minimize absorption by the Bromine atom, though modern detectors handle Cu well.
  • Temperature: Collect at 100 K (cryo-cooling).

    • Reasoning: Reduces thermal motion (atomic displacement parameters), allowing more precise determination of bond lengths to distinguish C–O from C=O.

  • Strategy: High redundancy (>4) to accurately measure the anomalous signal from Bromine (

    
     for Mo), which aids in space group confirmation.
    
Phase 3: Refinement & Analysis
  • Structure Solution: Use Direct Methods (SHELXT) or Patterson Methods (utilizing the Br atom).

  • Refinement: Full-matrix least-squares on

    
     (SHELXL).
    
  • Hydrogen Placement:

    • Carbon-bound H: Place geometrically (riding model).

    • Heteroatom H (OH or NH): Locate in the Difference Fourier Map (

      
      ) . This is the "smoking gun" for the tautomer assignment. If the peak is near N, it is the one form; if near O, it is the ol form.
      

Part 3: Data Interpretation & Visualization

Decision Tree: Tautomer Assignment

The following workflow illustrates the logic for assigning the structure based on the crystallographic output.

G Start Refined Crystal Structure CheckBond Analyze Bond Lengths (C4-O and C4a-C4) Start->CheckBond KetoPath C4-O ≈ 1.22 - 1.26 Å (Double Bond Character) CheckBond->KetoPath Short Bond EnolPath C4-O ≈ 1.32 - 1.36 Å (Single Bond Character) CheckBond->EnolPath Long Bond CheckMap Check Difference Fourier Map (Electron Density for H) KetoPath->CheckMap EnolPath->CheckMap H_on_N Density found on N1/N8 (C-N-C angle > 120°) CheckMap->H_on_N Peak near N H_on_O Density found on O (C-O-H angle ≈ 109°) CheckMap->H_on_O Peak near O ResultKeto CONFIRMED: 3-Bromo-1,8-naphthyridin-4(1H)-one (Lactam/Keto Form) H_on_N->ResultKeto ResultEnol CONFIRMED: 3-Bromo-1,8-naphthyridin-4-ol (Enol Form) H_on_O->ResultEnol

Figure 1: Crystallographic logic flow for distinguishing 4-one (keto) and 4-ol (enol) tautomers.

Critical Bond Metric Reference

When analyzing your CIF (Crystallographic Information File), compare your refined values against these standard ranges for N-heterocycles [1, 2]:

Bond4-one (Keto) Target 4-ol (Enol) Target
C4 – O 1.22 – 1.26 Å (Double)1.32 – 1.36 Å (Single)
C3 – C4 ~1.44 Å (Single character)~1.38 Å (Aromatic character)
C8a – N1 ~1.38 Å (Protonated N)~1.34 Å (Unprotonated N)
C3 – Br 1.88 – 1.90 Å 1.88 – 1.90 Å

Note on Bromine: The C3–Br bond length is generally insensitive to the tautomerism but serves as an excellent internal standard for quality control. If C–Br deviates significantly from 1.89 Å, check for disorder or twinning.

References

  • Allen, F. H., et al. (1987). Tables of bond lengths determined by X-ray and neutron diffraction. Part 1. Bond lengths in organic compounds. Journal of the Chemical Society, Perkin Transactions 2, S1-S19. Link

  • Gilli, P., et al. (2009). The Nature of the Hydrogen Bond: Outline of a Comprehensive Hydrogen Bond Theory. Oxford University Press. (Context on Resonance-Assisted Hydrogen Bonding in heterocycles).
  • Stanovnik, B., & Tišler, M. (1984). The Chemistry of 1,8-Naphthyridines. Advances in Heterocyclic Chemistry, 35, 230-235. Link

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. Link

Sources

A Comparative Guide to HPLC Method Development for the Analysis of 3-Bromo-1,8-naphthyridin-4-ol and its Impurities

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the accurate detection and quantification of impurities in 3-Bromo-1,8-naphthyridin-4-ol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. Instead, it delves into the rationale behind experimental choices, grounding them in established scientific principles and regulatory expectations. Our focus is on developing a robust, stability-indicating method that is fit for purpose in a regulated pharmaceutical environment.

Understanding the Analyte: Physicochemical Properties and Impurity Profile

A successful HPLC method is built upon a thorough understanding of the target analyte and its potential impurities. 3-Bromo-1,8-naphthyridin-4-ol is a heterocyclic compound, and its structure suggests specific physicochemical properties that will govern its chromatographic behavior.

Physicochemical Properties of 3-Bromo-1,8-naphthyridin-4-ol
PropertyPredicted ValueImplication for HPLC Method Development
pKa Acidic pKa ~8.5 (enol), Basic pKa ~2.5 (pyridine nitrogen)The compound's ionization state is pH-dependent. A mobile phase pH between 3.5 and 7.5 will ensure the compound is in its neutral form, leading to better retention and peak shape in reversed-phase chromatography.
logP ~1.5 - 2.0Indicates moderate hydrophobicity, making it well-suited for reversed-phase HPLC.
UV λmax ~270-280 nm and ~315-330 nmThe extended chromophore of the naphthyridine ring system suggests strong UV absorbance.[1][2] Wavelengths in these ranges should provide good sensitivity for detection.
Potential Impurities in 3-Bromo-1,8-naphthyridin-4-ol Synthesis

Impurities in a drug substance can originate from starting materials, intermediates, byproducts of the manufacturing process, and degradation products.[3] A common synthetic route to 1,8-naphthyridin-4-ol derivatives is the Friedländer annulation, which involves the condensation of a 2-aminonicotinaldehyde with a compound containing an active methylene group.[4][5][6] Based on this, we can anticipate the following potential impurities:

  • Impurity A: 2-aminonicotinaldehyde (Starting Material): A polar compound that is expected to elute early in a reversed-phase system.

  • Impurity B: 3-Bromo-2-(dimethylamino)acrylaldehyde (Intermediate): A potential intermediate from a Vilsmeier-Haack type reaction used to introduce the bromo- and formyl- groups.

  • Impurity C: N,N-dimethylacetamide (Solvent): A common polar solvent that may be present as a residual impurity.

  • Impurity D: Over-brominated species (e.g., 3,5-Dibromo-1,8-naphthyridin-4-ol): A potential byproduct if the bromination step is not well-controlled. This impurity would be more hydrophobic than the API.

  • Impurity E: Isomeric Impurities: Depending on the synthetic route, isomers could be formed. For example, bromination at a different position on the naphthyridine ring.

Strategic Development of a Stability-Indicating HPLC Method

The goal is to develop a stability-indicating method, which is a validated quantitative analytical procedure that can detect changes with time in the pertinent properties of the drug substance and drug product.[5][6][7] Such a method must be able to separate the active pharmaceutical ingredient (API) from its impurities and degradation products.

Initial Method Scouting and Column Selection

Given the moderately polar nature of 3-Bromo-1,8-naphthyridin-4-ol (predicted logP ~1.5-2.0), reversed-phase HPLC is the logical choice. A C18 stationary phase is a versatile and robust starting point for method development.

Diagram: HPLC Method Development Workflow

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Define Analyte Properties (pKa, logP, UV λmax) B Select Column (e.g., C18, 5 µm, 4.6x150 mm) A->B C Scout Mobile Phases (ACN/Water, MeOH/Water) B->C D Initial Gradient Elution C->D E Optimize Mobile Phase pH (e.g., pH 3.0, 4.5, 6.0) D->E F Fine-tune Gradient Profile E->F G Adjust Flow Rate & Temperature F->G H Evaluate Peak Shape & Resolution G->H I Forced Degradation Studies H->I J Validate Method Parameters (ICH Q2(R1)) I->J K Final Method Report J->K

Caption: A systematic workflow for HPLC method development, from initial screening to final validation.

Mobile Phase Selection and Optimization

The choice of organic modifier and aqueous phase pH are critical for achieving optimal separation.

  • Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol for aromatic and heterocyclic compounds as it often provides better peak shape and lower backpressure.

  • Aqueous Phase and pH: Based on the predicted pKa values, a mobile phase pH between 3.5 and 7.5 will keep the analyte in its neutral, more retained form. A phosphate or acetate buffer is suitable for this pH range. We will start with a pH of 4.5 using an acetate buffer.

Proposed Initial HPLC Method
ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA standard, versatile reversed-phase column suitable for moderately polar compounds.
Mobile Phase A 0.1 M Ammonium Acetate, pH 4.5Buffering capacity to maintain a stable pH for consistent retention and peak shape.
Mobile Phase B AcetonitrileGood eluting strength and compatibility with UV detection.
Gradient 5% to 95% B in 20 minutesA broad gradient to elute compounds with a wide range of polarities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature for reproducible retention times.
Detection UV at 275 nm and 320 nmBased on the predicted UV maxima of the naphthyridin-4-ol scaffold.[2]
Injection Volume 10 µLA standard injection volume.

Forced Degradation Studies: Ensuring Specificity

Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[5][6][7] These studies involve subjecting the drug substance to harsh conditions to generate potential degradation products.

Experimental Protocol for Forced Degradation
  • Acid Hydrolysis: 1 mg/mL of 3-Bromo-1,8-naphthyridin-4-ol in 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 1 mg/mL of 3-Bromo-1,8-naphthyridin-4-ol in 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 1 mg/mL of 3-Bromo-1,8-naphthyridin-4-ol in 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance heated at 105 °C for 48 hours.

  • Photolytic Degradation: Solution of drug substance (1 mg/mL in ACN/water) exposed to UV light (254 nm) for 24 hours.

Expected Outcomes and Method Refinement

The chromatograms from the forced degradation samples are then compared to that of an unstressed sample. The goal is to achieve baseline separation of the main peak from all degradation products and known impurities. If co-elution is observed, the method will be further optimized by adjusting the mobile phase pH, gradient slope, or by screening different column chemistries (e.g., a phenyl-hexyl or a polar-embedded phase).

Diagram: Logic of Forced Degradation Studies

ForcedDegradation cluster_0 Stress Conditions A Acid Hydrolysis G Degradation Products A->G B Base Hydrolysis B->G C Oxidation C->G D Thermal D->G E Photolytic E->G F 3-Bromo-1,8-naphthyridin-4-ol (API) F->A F->B F->C F->D F->E H HPLC Analysis F->H G->H I Specificity of the Method (Resolution of API from Degradants) H->I

Caption: The process of using forced degradation to challenge and confirm the specificity of the analytical method.

Method Validation: Demonstrating Fitness for Purpose

Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. The key validation parameters are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is primarily demonstrated through the forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the target concentration.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike-recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Acceptance Criteria for Method Validation
ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.999
Accuracy Recovery of 98.0% to 102.0%
Precision Relative Standard Deviation (RSD) ≤ 2.0%
Robustness RSD of results from varied conditions ≤ 2.0%

Comparison of Alternative HPLC Methods

While the proposed reversed-phase method is a robust starting point, alternative approaches may offer advantages in specific situations.

MethodStationary PhaseMobile PhaseAdvantagesDisadvantages
Reversed-Phase (Proposed) C18ACN/Water with bufferVersatile, robust, good for moderately polar compounds.May have poor retention for very polar impurities.
Hydrophilic Interaction Liquid Chromatography (HILIC) Polar (e.g., silica, diol)High organic with a small amount of aqueousBetter retention for very polar compounds (e.g., Impurity A).Can have longer equilibration times and be less robust.
Mixed-Mode Chromatography Contains both reversed-phase and ion-exchange functionalitiesACN/Water with bufferCan provide unique selectivity for compounds with both hydrophobic and ionic characteristics.Method development can be more complex.

Conclusion

The development of a robust and reliable HPLC method for the analysis of 3-Bromo-1,8-naphthyridin-4-ol and its impurities is a critical step in ensuring the quality and safety of this potential pharmaceutical compound. The proposed reversed-phase method, based on a systematic, science-driven approach, provides a strong foundation for achieving this goal. By thoroughly understanding the analyte's properties, anticipating potential impurities, and rigorously validating the method's performance, researchers can be confident in the data generated. The comparison with alternative methods highlights the importance of selecting the most appropriate chromatographic technique based on the specific analytical challenge.

References

  • Rusu, A., Hancu, G., Uivaroşi, V., & Muntean, D. L. (2015). Quinolone Antibacterials: Commentary and Considerations Regarding UV Spectra and Chemical Structure. Acta Medica Marisiensis, 61(3), 256-260.
  • Rusu, A., Hancu, G., & Uivarosi, V. (2016). Quinolone Antibacterials: Commentary and Considerations Regarding UV Spectra and Chemical Structure.
  • BenchChem. (2025).
  • Rowan. pKa Prediction. Retrieved February 10, 2026, from [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Semi-Empirical Quantum Mechanics and Radial Basis Function Methods.
  • Imanishi, M., et al. (1994). Photostability and Biological Activity of Fluoroquinolones Substituted at the 8 Position After UV Irradiation. Antimicrobial Agents and Chemotherapy, 38(7), 1573-1578.
  • CompuDrug. (n.d.). PrologP. Retrieved February 10, 2026, from [Link]

  • Li, G., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(42), 28084–28092.
  • Anderson, E. C., Sneddon, H. F., & Hayes, C. J. (2019). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry, 21(11), 3050-3058.
  • Shaikh, A. S., & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences (IRJPMS), 8(3), 26-33.
  • Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 26(3).
  • Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved February 10, 2026, from [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved February 10, 2026, from [Link]

  • Singh, R. K., et al. (2017). A novel and efficient synthesis of 3-iodo substituted 1,8-naphthyridines by electrophilic cyclization of 2-amino nicotinaldehyde and their antimicrobial activity.
  • Carta, A., et al. (2006). Synthesis of 3- or 4-phenyl-1,8-naphthyridine derivatives and evaluation of antimycobacterial and antimicrobial activity. Il Farmaco, 61(11), 944-953.
  • Price, S. L. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Crystal Growth & Design, 17(4), 2215-2234.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.